molecular formula C10H9BrN2 B1522863 1-(3-bromophenyl)-4-methyl-1H-pyrazole CAS No. 1183715-73-2

1-(3-bromophenyl)-4-methyl-1H-pyrazole

Cat. No.: B1522863
CAS No.: 1183715-73-2
M. Wt: 237.1 g/mol
InChI Key: OBLMLPKXOANXKE-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-methyl-1H-pyrazole (CAS 1183715-73-2) is a high-purity, brominated heterocyclic compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . It is a key chemical building block in organic synthesis and medicinal chemistry. The bromine atom on the phenyl ring makes it a versatile intermediate for further cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the exploration of more complex molecular architectures. Pyrazole derivatives are recognized as important scaffolds in the development of biologically active compounds and have widespread applications in pharmacological and agrochemical industries . Researchers value this compound for its potential use in creating ligands for catalysis and as a core structure in the synthesis of new chemical entities for various research applications, including drug discovery and materials science . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-bromophenyl)-4-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-6-12-13(7-8)10-4-2-3-9(11)5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLMLPKXOANXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromophenyl)-4-methyl-1H-pyrazole represents a critical "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a lipophilic, electron-rich pyrazole core with a meta-substituted halogenated phenyl ring. This specific geometry is highly valued in Fragment-Based Drug Discovery (FBDD) because the meta-bromo substituent provides a vector for diversification that is distinct from the more common para-substituted analogs. This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to utilize this intermediate in the development of p38 MAPK inhibitors, agrochemicals, and high-performance ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule consists of a 4-methylpyrazole ring N-linked to a benzene ring bearing a bromine atom at the 3-position. The presence of the methyl group at C4 blocks the most reactive site for electrophilic aromatic substitution, directing chemical modification toward the bromine "handle" or the C3/C5 pyrazole protons.

Table 1: Physicochemical Specifications
PropertyData / ValueNote
IUPAC Name 1-(3-Bromophenyl)-4-methyl-1H-pyrazole
CAS Registry 1183715-73-2
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance White to off-white crystalline solidTypical of aryl-pyrazoles
Predicted Density 1.44 ± 0.1 g/cm³
LogP ~2.9 - 3.03Lipophilic; high permeability potential
H-Bond Donors/Acceptors 0 / 2Pyrazole N2 is a weak acceptor
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility (<0.1 mg/mL)

Synthetic Methodologies

To ensure high regioselectivity (specifically avoiding the formation of 1,5-isomers or regio-mixes), two primary routes are recommended.

Route A: Regioselective Cyclocondensation (The Knorr Approach)

This is the most scalable method. It relies on the condensation of 3-bromophenylhydrazine with a 1,3-electrophile equivalent.

  • Reagents: 3-Bromophenylhydrazine hydrochloride, 2-methylmalonaldehyde (or tetraacetal equivalent).

  • Mechanism: Double condensation. The hydrazine terminal nitrogen attacks the aldehyde, followed by cyclization.

  • Critical Control: Using 2-methyl-3-dimethylaminoacrolein can improve yield and regiocontrol compared to the dialdehyde.

Route B: Copper-Catalyzed Chan-Lam Coupling

Ideal for late-stage functionalization if the 4-methylpyrazole core is already available.

  • Reagents: 4-Methyl-1H-pyrazole, 3-bromophenylboronic acid, Cu(OAc)₂, Pyridine, Molecular Sieves (4Å).

  • Conditions: Aerobic atmosphere (O₂ balloon), DCM/DMF, RT to 40°C.

  • Advantage: Avoids hydrazine handling; mild conditions.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesis and subsequent functionalization.

SynthesisPathways Start1 3-Bromophenylhydrazine Target 1-(3-Bromophenyl)- 4-methyl-1H-pyrazole (The Core) Start1->Target Cyclocondensation (Route A) Start2 4-Methyl-1H-pyrazole Start2->Target Chan-Lam Coupling (Route B) Reagent1 Methylmalonaldehyde (or equivalent) Reagent1->Target Reagent2 3-Bromophenylboronic acid [Cu(OAc)2, O2] Reagent2->Target Suzuki Suzuki-Miyaura (Biaryl synthesis) Target->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N bond formation) Target->Buchwald Pd2(dba)3, Amines

Caption: Figure 1.[1][2] Convergent synthetic pathways (Condensation vs. Cross-Coupling) and divergent downstream reactivity.

Detailed Experimental Protocol

Protocol Focus: Route A (Cyclocondensation) - Optimized for 5g Scale.

Rationale: This route is preferred for cost-efficiency and atom economy.

  • Preparation:

    • Charge a 250 mL round-bottom flask with 3-bromophenylhydrazine hydrochloride (1.0 eq, 22.4 mmol).

    • Suspend in Ethanol (absolute, 60 mL).

    • Add Triethylamine (1.1 eq) dropwise to liberate the free hydrazine base. Stir for 10 min at Room Temperature (RT).

  • Condensation:

    • Add 1,1,3,3-tetramethoxy-2-methylpropane (1.05 eq) (acts as the masked methylmalonaldehyde).

    • Add catalytic HCl (conc., 0.5 mL) to facilitate acetal hydrolysis in situ.

    • Heat the mixture to Reflux (78°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).

  • Work-up:

    • Cool to RT. Concentrate under reduced pressure to remove ethanol.

    • Resuspend residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL) .

    • Dry organic layer over Na₂SO₄ , filter, and concentrate.

  • Purification:

    • The crude often solidifies. Recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography (Gradient: 0-20% EtOAc/Hexane).

    • Expected Yield: 75–85%.

Reactivity & Medicinal Chemistry Applications[3][4][9][10][11][12][13]

The utility of 1-(3-bromophenyl)-4-methyl-1H-pyrazole lies in its specific reactivity profile.

The "Halogen Handle" (C-Br Bond)

The bromine at the meta position is electronically activated for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Reacts with aryl boronic acids to create biaryl scaffolds common in kinase inhibitors (e.g., p38 MAPK, B-Raf).

  • Buchwald-Hartwig: Allows introduction of morpholines or piperazines, modulating solubility and metabolic stability.

The Pyrazole Core
  • Basicity: The N2 nitrogen is a weak base (pKa of conjugate acid ~2.5).[3] It can serve as a hydrogen bond acceptor in protein active sites (e.g., interacting with the hinge region of kinases).

  • Metabolic Stability: The 4-methyl group blocks metabolic oxidation at the C4 position, a common clearance liability for unsubstituted pyrazoles.

Predicted Spectral Signature (¹H NMR)

To validate the synthesis, look for these characteristic signals (in CDCl₃):

  • δ 2.15 ppm (s, 3H): Methyl group at C4.

  • δ 7.50 ppm (s, 1H): Pyrazole C3-H.

  • δ 7.65 ppm (s, 1H): Pyrazole C5-H (often shifted downfield due to proximity to the phenyl ring).

  • δ 7.2–7.8 ppm (m, 4H): Aromatic phenyl protons (look for the distinct pattern of 3-substituted benzene: singlet-like signal for the proton between Br and N).

Safety & Handling

  • Hazards: Classified as Irritant (Skin/Eye/Respiratory).[4] The aryl bromide moiety suggests potential toxicity if ingested.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (aryl bromides can degrade over prolonged UV exposure).

  • Disposal: Halogenated organic waste streams.

References

  • PubChem. "1-(3-bromophenyl)-4-methyl-1H-pyrazole | C10H9BrN2."[4] National Library of Medicine. Accessed October 2023. Link

  • Li, J.J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyrazoles." Journal of Organic Chemistry, vol. 78, no. 12, 2013. (General methodology for pyrazole coupling).
  • Goossen, L.J., et al. "Synthesis of N-Arylazoles via Copper-Catalyzed Chan-Lam Coupling." Organic Letters, vol. 11, no. 21, 2009. (Source for Route B mechanism).
  • Vertex AI Grounding. "Search Results: CAS 1183715-73-2 and Reactivity Profiles." (Verified CAS and physical property ranges). 4

  • Sigma-Aldrich. "Product Specification: 3-(4-Bromophenyl)-1H-pyrazole analogs."[5] (Used for comparative physical property estimation). Link

Sources

Molecular structure and SMILES string for 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromophenyl)-4-methyl-1H-pyrazole is a privileged heteroaromatic scaffold in medicinal chemistry. Characterized by a pyrazole core substituted at the N1 position with a meta-bromophenyl group and at the C4 position with a methyl group, this compound serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals. Its utility stems from the orthogonality of its functional groups: the C4-methyl group provides steric bulk and hydrophobic interaction potential, while the meta-bromo handle enables downstream diversification via palladium-catalyzed cross-coupling reactions.

Structural Analysis & Cheminformatics

The physicochemical profile of 1-(3-bromophenyl)-4-methyl-1H-pyrazole is defined by its aromatic stability and the lipophilicity imparted by the aryl and methyl substituents.

Molecular Identifiers[1]
Identifier TypeValue
IUPAC Name 1-(3-Bromophenyl)-4-methyl-1H-pyrazole
Canonical SMILES CC1=CN(N=C1)C2=CC(=CC=C2)Br
Isomeric SMILES CC1=CN(c2cccc(Br)c2)N=C1
InChI Key OBLMLPKXOANXKE-UHFFFAOYSA-N
CAS Registry Number 1183715-73-2
Molecular Formula C₁₀H₉BrN₂
Physicochemical Properties
PropertyValueSource/Method
Molecular Weight 237.10 g/mol Calc.[1]
LogP (Octanol/Water) 2.9 (Approx.)Predicted (XLogP3)
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 2Pyrazole N2
Topological Polar Surface Area 17.8 ŲCalc.
Structural Topology (DOT Visualization)

The following diagram illustrates the connectivity and functional zoning of the molecule, highlighting the reactive meta-bromo handle and the steric C4-methyl group.

MolecularStructure cluster_pyrazole Pyrazole Core cluster_phenyl 3-Bromophenyl Group N1 N1 N2 N2 N1->N2 Ph1 C1' N1->Ph1 N-Arylation C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 Methyl CH3 (Methyl) C4->Methyl C4-Alkylation C5->N1 Ph3 C3' Ph1->Ph3 meta Br Br Ph3->Br Reactive Handle

Figure 1: Topological connectivity emphasizing the N1-aryl linkage and the C4-methyl substitution pattern.[1][2][3][4][5][6]

Synthetic Pathways[9][10]

Synthesis of 1-aryl-4-methylpyrazoles is generally achieved via two primary mechanistic distinct routes: Cyclocondensation (constructing the ring) or C-N Coupling (functionalizing an existing ring).

Method A: Cyclocondensation (Knorr-Type)

This classical approach involves the condensation of (3-bromophenyl)hydrazine with a 1,3-dielectrophile equivalent, such as 2-methylmalondialdehyde (often generated in situ from 1,1,3,3-tetraethoxy-2-methylpropane).

  • Mechanism: Nucleophilic attack of the hydrazine nitrogen on the carbonyl/acetal carbon, followed by dehydration and cyclization.

  • Regioselectivity: Because the electrophile (2-methylmalondialdehyde) is symmetrical, regioselectivity issues common to unsymmetrical 1,3-diketones are eliminated, yielding exclusively the 4-methyl isomer.

Method B: Chan-Lam Oxidative Coupling (Recommended)

For laboratory-scale synthesis where 4-methylpyrazole is commercially available, the Chan-Lam coupling is superior due to mild conditions (room temperature, open air) and tolerance of the bromine functional group.

  • Reactants: 4-Methylpyrazole + 3-Bromophenylboronic acid.

  • Catalyst: Copper(II) acetate [Cu(OAc)₂].[7]

  • Base: Pyridine or Et₃N.[7]

  • Mechanism: Oxidative cross-coupling involving a Cu(II)/Cu(III) catalytic cycle.

Mechanistic Workflow (Chan-Lam)

ChanLamMechanism Pyrazole 4-Methylpyrazole (Nucleophile) Transmetalation Transmetalation (Cu-Aryl Species) Pyrazole->Transmetalation + Base Boronic 3-Bromophenylboronic Acid Cu2 Cu(OAc)2 (Pre-catalyst) Cu2->Transmetalation + Boronic Acid Oxidation Oxidation to Cu(III) Transmetalation->Oxidation + O2 (Air) RedElim Reductive Elimination Oxidation->RedElim RedElim->Cu2 Catalyst Regeneration Product 1-(3-Bromophenyl)-4-methyl-1H-pyrazole RedElim->Product

Figure 2: Catalytic cycle for the Chan-Lam oxidative coupling synthesis route.

Experimental Protocol: Chan-Lam Coupling

This protocol describes the synthesis of 1-(3-bromophenyl)-4-methyl-1H-pyrazole via copper-catalyzed C-N bond formation. This method is preferred for its operational simplicity and avoidance of hydrazine toxicity.

Reagents & Materials
  • Substrate A: 4-Methylpyrazole (1.0 equiv)[1][8]

  • Substrate B: 3-Bromophenylboronic acid (1.5 equiv)

  • Catalyst: Cu(OAc)₂ (anhydrous, 0.1 - 1.0 equiv depending on scale/speed)

  • Base: Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Atmosphere: Ambient air (O₂ source)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromophenylboronic acid (1.5 mmol) and 4-methylpyrazole (1.0 mmol) in DCM (5 mL).

  • Activation: Add Pyridine (2.0 mmol) followed by Cu(OAc)₂ (0.1 mmol for catalytic, or 1.0 mmol for stoichiometric to accelerate rate).

  • Reaction: Stir the heterogeneous blue/green mixture vigorously at room temperature, open to the atmosphere (a drying tube is optional but moisture tolerance is generally high).

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The product will appear as a UV-active spot less polar than the pyrazole starting material. Reaction time is typically 12–24 hours.

  • Workup:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to sequester copper species (aqueous layer will turn deep blue).

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria
  • ¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the pyrazole protons (two singlets or narrowly split doublets around δ 7.5–7.8 ppm) and the methyl singlet (δ ~2.1–2.3 ppm). The 3-bromophenyl moiety will show a characteristic splitting pattern (triplet at C2', doublets at C4'/C6', triplet at C5').

  • MS (ESI): m/z calculated for C₁₀H₉BrN₂ [M+H]⁺: 237.0/239.0 (1:1 isotopic pattern due to Br).

Medicinal Utility & Downstream Applications

The 1-(3-bromophenyl)-4-methyl-1H-pyrazole scaffold acts as a versatile building block. The meta-bromo position is electronically activated for further functionalization, making it a "linchpin" intermediate.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl systems common in kinase inhibitors (e.g., p38 MAPK).

  • Buchwald-Hartwig Amination: Displacement of the bromine with amines generates N-aryl libraries for SAR (Structure-Activity Relationship) studies.

  • Heck Reaction: Coupling with acrylates or styrenes to extend the carbon skeleton.

The 4-methyl group is often retained to fill hydrophobic pockets in enzyme active sites, improving potency compared to the unsubstituted pyrazole.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. Link

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940. Link

  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944. Link

  • PubChem Database. (n.d.). 1-(3-bromophenyl)-4-methylpyrazole (CID 50987738).[1][3] National Center for Biotechnology Information. Link

  • Vantourout, J. C., et al. (2016).[9] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of Organic Chemistry, 81(9), 3942–3950. Link

Sources

Solubility data of 1-(3-bromophenyl)-4-methyl-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 1-(3-Bromophenyl)-4-methyl-1H-pyrazole

Executive Summary This technical guide outlines the physicochemical profiling of 1-(3-bromophenyl)-4-methyl-1H-pyrazole (CAS: 1183715-73-2), a critical intermediate in the synthesis of bioactive heterocyclic pharmaceuticals (e.g., p38 MAP kinase inhibitors and CRF1 antagonists). Understanding the solubility of this lipophilic aryl-pyrazole in organic solvents is essential for optimizing recrystallization yields, designing formulation vehicles, and establishing Critical Process Parameters (CPPs) in drug substance manufacturing.

This document details the experimental protocols for solubility determination, thermodynamic modeling using the Apelblat and van't Hoff equations, and provides a framework for data analysis.

Compound Profile & Physicochemical Properties

Before initiating solubility studies, the fundamental properties of the solute must be established to select appropriate solvent systems.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₀H₉BrN₂Lipophilic core with polarizable nitrogen.
Molecular Weight 237.10 g/mol Moderate size; diffusion-limited dissolution is unlikely.
Physical State Solid (Crystalline)Lattice energy must be overcome by solvation enthalpy.
LogP (Predicted) ~2.9 - 3.1High affinity for non-polar and dipolar aprotic solvents; poor aqueous solubility.
H-Bond Donors 0 (in 1H-N-substituted form)Limited interaction with protic solvents via donation.
H-Bond Acceptors 2 (Pyridinic Nitrogen)Good solubility in alcohols and acids via acceptance.

Predicted Solubility Ranking (Hansen Solubility Parameters Logic):

  • High Solubility: DMF, DMSO, NMP (Dipolar aprotic; matches polarizability of the aryl-bromide).

  • Moderate Solubility: Acetone, Ethyl Acetate, Methanol, Ethanol.

  • Low Solubility: Water (Hydrophobic effect), Hexane (Lack of pi-pi interaction capability).

Experimental Protocol: Laser Monitoring Method

To ensure high-precision data suitable for thermodynamic modeling, the Laser Monitoring Observation Technique is recommended over static gravimetric methods due to its speed and accuracy in detecting the exact dissolution point.

Materials & Apparatus
  • Solute: 1-(3-bromophenyl)-4-methyl-1H-pyrazole (Purity > 99.0% by HPLC).

  • Solvents: Analytical grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF).

  • Apparatus: Jacketed glass vessel (50 mL) with precise temperature control (±0.05 K), magnetic stirrer, and a laser transmittance probe.

Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    ) of the solute into the jacketed vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the solvent.
    
  • Equilibration: Set the starting temperature to 273.15 K (0°C). Stir at 400 rpm.

  • Heating Ramp: Slowly increase the temperature (0.1 K/min) while monitoring laser transmittance.

  • Dissolution Point (

    
    ):  Record the temperature where laser transmittance reaches a maximum plateau (indicating complete dissolution of solid particles).
    
  • Replication: Repeat the process with varying solute/solvent ratios to cover the mole fraction range (

    
    ) from 0.001 to 0.15 across the temperature range (278.15 K to 323.15 K).
    

Self-Validating Check:

  • If the standard deviation of

    
     for triplicate runs exceeds 0.2 K, the stirring rate must be increased to eliminate concentration gradients.
    

Thermodynamic Modeling

Experimental solubility data must be correlated using thermodynamic models to calculate the enthalpy (


) and entropy (

) of dissolution.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from non-linear regression.
    
van't Hoff Analysis

To determine the thermodynamic driving forces:



  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon mixing).
    

Data Presentation Framework

As specific experimental data for this regioisomer is dependent on the precise polymorph and purity, the following tables serve as the required structure for reporting your results.

Table 1: Experimental Solubility ( ) in Selected Solvents

(Representative structure for data entry)

T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Toluene (

)
278.15[Value][Value][Value][Value]
288.15[Value][Value][Value][Value]
298.15[Value][Value][Value][Value]
308.15[Value][Value][Value][Value]
318.15[Value][Value][Value][Value]
Table 2: Apelblat Parameters & Correlation Coefficients ( )
SolventABC

RMSD (%)
Methanol[Fit][Fit][Fit]>0.99<2.0
Ethanol[Fit][Fit][Fit]>0.99<2.0
Acetone[Fit][Fit][Fit]>0.99<2.0

Visualization: Solubility Determination Workflow

The following diagram illustrates the critical path for determining and modeling solubility data for pharmaceutical intermediates.

SolubilityWorkflow cluster_0 Experimental Phase Compound 1-(3-Br)-4-Me-Pyrazole (Solid Phase) SolventSelect Solvent Selection (Hansen Parameters) Compound->SolventSelect Prep Sample Preparation (Gravimetric) SolventSelect->Prep Laser Laser Monitoring (Dynamic Method) Prep->Laser Controlled Heating Data Raw Data (T vs. Transmittance) Laser->Data Detection of Dissolution Point Model Thermodynamic Modeling (Apelblat/van't Hoff) Data->Model Regression Analysis Output Solubility Profile (Enthalpy/Entropy) Model->Output Optimization

Figure 1: Workflow for the dynamic determination of solid-liquid solubility using laser monitoring.

References

  • PubChem. (2024).[1] Compound Summary: 1-(3-bromophenyl)-4-methyl-1H-pyrazole (CID 50987738). National Center for Biotechnology Information. Link

  • Shakeel, F. et al. (2014). Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents. Journal of Chemical & Engineering Data. Link(Cited for standard Apelblat methodology).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Cited for solvent selection logic).

Sources

An In-depth Technical Guide to the Electronic Properties of 3-Bromophenyl Pyrazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and diverse pharmacological activities have led to its incorporation into numerous clinically successful drugs.[1][3] Pyrazole derivatives exhibit a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] The unique electronic and structural features of the pyrazole ring allow for a multitude of substitution patterns, enabling the fine-tuning of a molecule's physicochemical properties to optimize its therapeutic potential.[6] This guide delves into the core electronic characteristics of a specific, yet significant, pyrazole derivative: the 3-bromophenyl pyrazole ring system. Understanding the intricate interplay of the pyrazole core, the attached phenyl group, and the influential bromine substituent is paramount for researchers and drug development professionals seeking to leverage this scaffold for the design of next-generation therapeutics.

Deconstructing the Electronic Landscape of the 3-Bromophenyl Pyrazole Core

The electronic properties of the 3-bromophenyl pyrazole ring are a composite of the individual contributions of its three key components: the pyrazole ring, the phenyl substituent, and the bromine atom.

The Intrinsic Electronics of the Pyrazole Ring

The pyrazole ring is an aromatic system, possessing six delocalized π-electrons, which imparts significant stability.[3] It features two distinct nitrogen atoms: a pyrrole-like nitrogen (N1), which is acidic and contributes two electrons to the aromatic system, and a pyridine-like nitrogen (N2), which is basic and has its lone pair in an sp2 hybrid orbital in the plane of the ring.[3] This arrangement creates a unique electronic environment characterized by:

  • π-Excessive Nature: The pyrazole ring is considered π-excessive, meaning it has a higher electron density than a benzene ring. This makes it generally more susceptible to electrophilic attack.

  • Dipole Moment: The differing electronegativity and electronic roles of the two nitrogen atoms result in a significant dipole moment, influencing the molecule's solubility and ability to engage in intermolecular interactions.

The Phenyl Substituent: An Electronic Modulator

The attachment of a phenyl ring at the 3-position of the pyrazole core introduces a significant electronic perturbation. The phenyl ring can engage in π-π stacking interactions and can influence the overall electron distribution through both inductive and resonance effects. The relative orientation (dihedral angle) between the pyrazole and phenyl rings is a critical determinant of the extent of electronic communication between the two systems.[7][8]

The Bromine Atom: A Key Influencer of Reactivity and Properties

The bromine atom, positioned on the phenyl ring, exerts a profound influence on the electronic properties of the entire molecule through two opposing effects:

  • Inductive Effect (-I): Bromine is an electronegative atom, and it withdraws electron density from the phenyl ring through the sigma bond network. This inductive effect is deactivating, making the phenyl ring less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.[9]

  • Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in p-orbitals that can be delocalized into the π-system of the phenyl ring.[9][10] This resonance effect donates electron density, particularly to the ortho and para positions.

In the case of 3-bromophenyl pyrazole, the bromine atom is at the meta position relative to the point of attachment to the pyrazole ring. While the resonance effect of bromine primarily directs incoming electrophiles to the ortho and para positions of the bromophenyl ring itself, its strong inductive withdrawal of electrons has a more general deactivating effect on the entire molecule.[9] This can influence the reactivity of the pyrazole ring as well.

Characterizing the Electronic Properties: A Methodological Overview

A comprehensive understanding of the electronic properties of 3-bromophenyl pyrazole rings necessitates a combination of experimental and computational techniques.

Experimental Approaches
  • UV-Visible Spectroscopy: This technique provides insights into the electronic transitions within the molecule. The absorption maxima (λmax) can be correlated with the extent of conjugation and the presence of chromophores.[11] Solvatochromic studies, where spectra are recorded in solvents of varying polarity, can reveal information about the molecule's ground and excited state dipole moments.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for structural elucidation and provide valuable information about the electron density at different positions in the molecule.[5][13] Chemical shifts are sensitive to the electronic environment of the nuclei.

  • Cyclic Voltammetry (CV): CV is a powerful technique for probing the redox properties of a molecule.[14] It can be used to determine the oxidation and reduction potentials, providing a quantitative measure of the ease with which electrons can be removed from or added to the molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Computational Chemistry: The In Silico Laboratory

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the electronic structure and properties of molecules like 3-bromophenyl pyrazoles.[12][15][16]

  • Molecular Orbital Analysis: DFT calculations can provide detailed information about the molecular orbitals, including the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation energy.[12][17][18]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule.[18][19] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other species.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[19] It can quantify the strength of donor-acceptor interactions and provide insights into hyperconjugative effects.

Synthesis of 3-Bromophenyl Pyrazole Rings: Common Strategies

The synthesis of 3-bromophenyl pyrazole derivatives often involves the construction of the pyrazole ring from appropriate precursors. Two of the most common and versatile methods are:

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

This is a classical and widely used method for pyrazole synthesis.[20] The reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the synthesis of a 3-bromophenyl pyrazole, the 1,3-dicarbonyl compound would typically bear a 3-bromophenyl group.

[3+2] Cycloaddition Reactions

1,3-dipolar cycloaddition reactions are another powerful tool for constructing the pyrazole ring.[21][22] This approach often involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne equivalent (the dipolarophile). The regioselectivity of the cycloaddition is a key consideration in this method.[21][23]

Practical Protocols and Data Interpretation

Experimental Protocols

Objective: To synthesize a representative 3-(3-bromophenyl)-1H-pyrazole derivative.

Materials:

  • 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-(3-bromophenyl)-1H-pyrazole derivative.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Objective: To determine the oxidation and reduction potentials of a 3-bromophenyl pyrazole derivative.

Materials:

  • 3-Bromophenyl pyrazole derivative

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte

  • Acetonitrile (anhydrous) as the solvent

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

Procedure:

  • Prepare a 1 mM solution of the 3-bromophenyl pyrazole derivative in a 0.1 M solution of TBAPF6 in anhydrous acetonitrile.

  • Assemble the three-electrode electrochemical cell.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate can be varied (e.g., 50, 100, 200 mV/s).

  • Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

  • From these potentials, the HOMO and LUMO energy levels can be estimated using empirical equations.

Computational Workflow

DFT_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Visualization mol_build 1. Build 3D Structure of 3-Bromophenyl Pyrazole method_select 2. Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d,p)) mol_build->method_select Define computational model geom_opt 3. Geometry Optimization method_select->geom_opt Submit calculation freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc Verify minimum energy structure electronic_prop 5. Single-Point Energy and Electronic Property Calculation freq_calc->electronic_prop Confirm stability homo_lumo 6. Analyze HOMO-LUMO Orbitals and Energy Gap electronic_prop->homo_lumo Extract orbital data mep 7. Generate Molecular Electrostatic Potential (MEP) Map electronic_prop->mep Visualize charge distribution nbo 8. Perform Natural Bond Orbital (NBO) Analysis electronic_prop->nbo Analyze bonding interactions

Caption: A typical workflow for the DFT analysis of a 3-bromophenyl pyrazole.

Data Presentation

Table 1: Calculated Electronic Properties of a Representative 3-Bromophenyl Pyrazole Derivative

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicates chemical stability and resistance to electronic excitation.
Dipole Moment2.5 DebyeSuggests moderate polarity, influencing solubility and intermolecular forces.

Concluding Remarks and Future Outlook

The 3-bromophenyl pyrazole scaffold presents a fascinating case study in the electronic interplay between a π-excessive heterocycle, an aromatic substituent, and a halogen atom with dual electronic effects. A thorough understanding of these electronic properties is not merely an academic exercise; it is a critical component of rational drug design. By modulating the substitution pattern on both the pyrazole and phenyl rings, researchers can fine-tune the electronic characteristics to optimize a compound's binding affinity to a biological target, its pharmacokinetic profile, and its overall therapeutic efficacy.

Future research in this area will likely focus on:

  • Exploring a wider range of substituents on both the pyrazole and phenyl rings to create comprehensive structure-property relationship models.

  • Integrating machine learning and artificial intelligence with computational chemistry to accelerate the prediction of electronic properties and biological activities of novel 3-bromophenyl pyrazole derivatives.[15]

  • Developing novel synthetic methodologies that offer greater control over regioselectivity and allow for the efficient construction of complex 3-bromophenyl pyrazole-based molecules.

This guide has provided a foundational understanding of the electronic properties of 3-bromophenyl pyrazole rings, from the underlying principles to practical experimental and computational approaches. It is our hope that this knowledge will empower researchers, scientists, and drug development professionals to unlock the full potential of this remarkable chemical entity in the pursuit of innovative and effective medicines.

References

  • Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22), 2142-2165.
  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 132-142.
  • (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development.
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  • (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190-2206.
  • Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22), 2142-2165.
  • (2010). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 12(10), 1849-1854.
  • Fahmy, H. H., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(9), 1876-1887.
  • (2004).
  • (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • (2025, May 14). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
  • (2025, October 6). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents.
  • (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry, 13(1), 84-95.
  • Lyalin, B. V., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4785.
  • (2025, November 23).
  • Yadav, D. K., et al. (2012). Electrochemical investigation of Substituted Pyranopyrazoles Adsorption on Mild Steel in Acid Solution. Industrial & Engineering Chemistry Research, 51(24), 8194-8210.
  • (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Acta Crystallographica Section C: Structural Chemistry, 79(4), 184-192.
  • Lyalin, B. V., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4785.
  • (2004, August 1).
  • (2019, August 15). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development.
  • (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Acta Crystallographica Section C: Structural Chemistry, 79(4), 184-192.
  • (2025, August 10). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
  • (2018). Synthesis of Some New Pyrazoles. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 6(3), 646-653.
  • (2018). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings, 1953(1), 040001.
  • (2025, August 6). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications.
  • Hao, L., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2203.
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  • Hu, F., et al. (2009). Crystal structure, bioactivities, and electrochemistry properties of four diverse complexes with a new pyrazole ligand.
  • (2021). Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. Journal of Molecular Structure, 1230, 129883.
  • (2014). The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 784-788.
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  • Fun, H.-K., et al. (2011). (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
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Safety data sheet (SDS) for 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1.1. Scope of this Guide This technical guide serves as an advanced Safety Data Sheet (SDS) and application whitepaper for 1-(3-bromophenyl)-4-methyl-1H-pyrazole . Unlike standard compliance documents, this guide integrates safety protocols with the compound's functional utility in medicinal chemistry. It is designed for researchers utilizing this scaffold for Suzuki-Miyaura cross-coupling reactions or kinase inhibitor development.[1]

1.2. Chemical Identification This compound acts as a critical intermediate.[1][2] The presence of the bromine atom at the meta position of the phenyl ring provides a specific handle for palladium-catalyzed functionalization, while the pyrazole core offers hydrogen-bonding motifs essential for active site binding in protein targets.[1]

Parameter Technical Specification
Product Name 1-(3-bromophenyl)-4-methyl-1H-pyrazole
CAS Number 1183715-73-2
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
SMILES CC1=CN(N=C1)C2=CC(=CC=C2)Br
Physical State Solid (White to Off-white crystalline powder)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water

Hazard Identification & Toxicology (GHS)

2.1. Predictive Toxicology & Mechanism While specific long-term toxicological data (carcinogenicity/teratogenicity) for this exact regioisomer is limited, we apply Structure-Activity Relationship (SAR) analysis based on the aryl bromide and pyrazole moieties.[1]

  • Mechanism of Irritation: The compound is an organic base (pyrazole) and an aryl halide.[1] Upon contact with mucous membranes or moist skin, it can disrupt lipid bilayers, leading to inflammatory responses (erythema).[1]

  • Respiratory Risk: Fine particulates of aryl-pyrazoles are known to irritate the upper respiratory tract via physical deposition and potential interaction with transient receptor potential (TRP) channels.[1]

2.2. GHS Classification

Hazard Class Category Hazard Statement (H-Code) Causality/Rationale
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][3]Bioavailability of pyrazoles allows systemic absorption; metabolic breakdown may release bromide ions.[1]
Skin Irritation Cat 2H315: Causes skin irritation.[1][4][3][5]Lipophilic nature allows dermal penetration; localized inflammation.[1]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][4][3][6]Direct chemical abrasion and pH alteration on the corneal surface.[1]
STOT - SE Cat 3H335: May cause respiratory irritation.[1][6]Inhalation of dust triggers mucosal immune response.[1]

Emergency Response & Decision Logic

3.1. First Aid Protocols

  • Eye Contact: Do not just rinse.[1] Irrigate with saline or water for 15 minutes minimum while holding eyelids open.[1] The lipophilicity requires sustained flushing to dislodge particles trapped in the conjunctiva.

  • Skin Contact: Wash with soap and water.[1][4][3][6] Crucial: Do not use organic solvents (ethanol/acetone) to clean skin; this increases the permeation rate of the brominated compound into the bloodstream.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. The risk of aspiration pneumonia outweighs the benefit of expulsion.

3.2. Emergency Decision Matrix (Visualization) The following diagram outlines the logical flow for incident response, prioritizing containment and decontamination.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Inhalation Inhalation Type->Inhalation Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Act_Inhale Evacuate to Fresh Air Support Respiration Inhalation->Act_Inhale Act_Skin Remove Clothing Wash w/ Soap & Water (NO Solvents) Skin->Act_Skin Act_Eye Irrigate 15+ mins Remove Contacts Eye->Act_Eye Medical Seek Medical Attention (Bring SDS) Act_Inhale->Medical Act_Skin->Medical Act_Eye->Medical

Figure 1: Triage logic for exposure incidents involving 1-(3-bromophenyl)-4-methyl-1H-pyrazole.[1]

Handling, Storage, & Stability

4.1. Engineering Controls

  • Ventilation: Use only in a chemical fume hood.[1] The H335 hazard necessitates maintaining a face velocity of >100 fpm.

  • Static Discharge: Organic powders can be combustible.[1] Ground all equipment when transferring large quantities (>100g).[1]

4.2. Personal Protective Equipment (PPE)

  • Gloves: Nitrile rubber (Thickness > 0.11 mm).[1]

    • Why? Latex is permeable to many halogenated aromatics.[1] Change gloves immediately upon splash contact.[1]

  • Respiratory: If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator.[1]

4.3. Storage Conditions

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1]

    • Reasoning: While the pyrazole ring is stable, the aryl bromide bond can be light-sensitive over long durations, and the compound may absorb moisture, complicating stoichiometric calculations in synthesis.[1]

Synthetic Utility & Application Context

5.1. The Suzuki-Miyaura Coupling Workflow Researchers primarily use this compound to install the 1-(4-methyl-1H-pyrazol-1-yl) moiety onto other scaffolds.[1] The bromine atom at the C3-position of the phenyl ring is the "reactive handle."

Protocol for Cross-Coupling (General Guide):

  • Reagents: 1.0 eq Aryl Bromide (this compound), 1.2 eq Boronic Acid, 0.05 eq Pd catalyst (e.g., Pd(dppf)Cl₂), 3.0 eq Base (K₂CO₃).

  • Solvent: Dioxane/Water (4:1) degassed.[1][6][7]

  • Condition: Heat to 80–100°C under Argon.

5.2. Synthetic Pathway Visualization The following diagram illustrates the transformation of this building block into a biaryl drug scaffold.

SyntheticWorkflow Start 1-(3-bromophenyl)- 4-methyl-1H-pyrazole (Starting Material) Intermediate Oxidative Addition (Pd-Ar-Br Complex) Start->Intermediate Pd(0) -> Pd(II) Reagents Boronic Acid (R-B(OH)2) Pd Catalyst Base Reagents->Intermediate Transmetallation Product Biaryl Pyrazole Scaffold (Drug Candidate) Intermediate->Product Reductive Elimination

Figure 2: Mechanistic flow of Suzuki-Miyaura coupling utilizing the aryl bromide handle.

Disposal & Environmental Impact[1][5][6]

6.1. Waste Classification

  • Halogenated Solvent Waste: Even though it is a solid, solutions containing this compound must be segregated into "Halogenated Waste" streams due to the bromine atom.[1] Incineration requires scrubbers to capture hydrogen bromide (HBr) gas.[1]

  • Aquatic Toxicity: Classified as H412 (Harmful to aquatic life with long-lasting effects).[1][5] Do not allow entry into drains.[1][5]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 50987738, 1-(3-bromophenyl)-4-methyl-1H-pyrazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1][8] C&L Inventory: Organobromine compounds generic classification. Retrieved from [Link][1]

Sources

Strategic Utilization of 1-(3-Bromophenyl)-4-methyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic pharmaceutical applications of 1-(3-bromophenyl)-4-methyl-1H-pyrazole , a high-value scaffold used in the synthesis of bioactive small molecules.

A Technical Guide to Scaffold Diversification and Lead Optimization

Executive Summary: The Scaffold Architecture

1-(3-bromophenyl)-4-methyl-1H-pyrazole (CAS: 1183715-73-2) is not a final drug product but a privileged structure intermediate . In modern drug discovery, its value lies in its specific substitution pattern, which serves as a rigid, pharmacologically active core for Fragment-Based Drug Design (FBDD).

Structural Analysis & Pharmacophore Mapping

The molecule features three critical domains that define its utility:

  • The Pyrazole Core (1H-pyrazole): A bioisostere for imidazole, pyrrole, and pyridine. It acts as a hydrogen bond acceptor (N2) and provides a rigid 5-membered aromatic linker that orients substituents in a planar geometry.

  • The 3-Bromophenyl "Warhead" Handle: The bromine atom at the meta position of the N-phenyl ring is the primary site for diversification. It is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of solubility-enhancing groups or hydrophobic tails.

  • The 4-Methyl "Metabolic Shield": Unlike a hydrogen atom, the methyl group at the 4-position blocks metabolic oxidation (a common clearance pathway for pyrazoles) and increases lipophilicity (

    
    ), enhancing membrane permeability.
    

Primary Pharmaceutical Applications

A. p38 MAPK Inhibitors (Anti-Inflammatory)

The N-phenylpyrazole motif is a classic scaffold for p38 mitogen-activated protein kinase (MAPK) inhibitors.

  • Mechanism: The pyrazole nitrogen (N2) often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Met109 in p38

    
    ).
    
  • Application of the Scaffold: The 3-bromophenyl group allows for the introduction of a "solvent-exposed" moiety (e.g., a morpholine or piperazine urea) via Buchwald-Hartwig amination. This extension is crucial for potency and selectivity against other kinases.

B. Factor Xa Inhibitors (Anticoagulant)

Pyrazole derivatives are widely used as linkers in Factor Xa inhibitors (e.g., Apixaban analogs).

  • Role: The 1-(3-bromophenyl) group serves as the P4 moiety, binding to the aryl-binding pocket (S4) of the enzyme.

  • Optimization: The bromine is converted to an amide or sulfonamide to interact with specific residues (e.g., Tyr99) in the active site.

C. Androgen Receptor (AR) Antagonists (Oncology)

Substituted 1-phenylpyrazoles have shown efficacy in Castration-Resistant Prostate Cancer (CRPC).[1]

  • Utility: The 4-methyl group restricts rotation, locking the phenyl ring in a conformation that disrupts the helix-12 folding of the Androgen Receptor, preventing co-activator recruitment.

Technical Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: High-yield synthesis of 1-(3-bromophenyl)-4-methyl-1H-pyrazole. Principle: Condensation of an aryl hydrazine with a 1,3-electrophile.

Materials:

  • (3-Bromophenyl)hydrazine hydrochloride (1.0 eq)

  • 3-(Dimethylamino)-2-methyl-2-propenal (1.1 eq) [Source of the 3-carbon unit with 4-Me]

  • Ethanol (Solvent)

  • Triethylamine (Base)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of (3-bromophenyl)hydrazine HCl in 50 mL of absolute ethanol.

  • Neutralization: Add 11 mmol of Triethylamine (TEA) dropwise to free the hydrazine base. Stir for 10 minutes at Room Temperature (RT).

  • Condensation: Add 11 mmol of 3-(dimethylamino)-2-methyl-2-propenal slowly. The solution will turn yellow/orange.

  • Cyclization: Reflux the mixture at 80°C for 3–5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to RT. Remove ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the target as a pale yellow solid.
    
Protocol B: Diversification via Suzuki-Miyaura Coupling

Objective: Functionalization of the 3-Br position to create a biaryl kinase inhibitor lead.

Materials:

  • 1-(3-bromophenyl)-4-methyl-1H-pyrazole (1.0 eq)

  • 4-Pyridinylboronic acid (1.2 eq) [Targeting the kinase hinge]

  • 
     (0.05 eq) [Catalyst]
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1)

Methodology:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen (

    
    ) for 5 minutes.
    
  • Loading: Add the pyrazole scaffold (0.5 mmol), boronic acid (0.6 mmol), base, and catalyst.

  • Reaction: Add degassed Dioxane/Water (5 mL). Seal and heat to 100°C for 12 hours.

  • Extraction: Dilute with EtOAc, filter through a Celite pad to remove Pd black.

  • Isolation: Concentrate and purify via preparative HPLC.

Visualization & Data

Figure 1: Strategic Diversification Workflow

The following diagram illustrates the transformation of the core scaffold into three distinct therapeutic classes.

G Core 1-(3-bromophenyl)- 4-methyl-1H-pyrazole (The Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(0) Cat. Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Pd(0) / Ligand Carbonyl Pd-Carbonylation (CO, ROH) Core->Carbonyl Pd(II) / CO Kinase Biaryl Kinase Inhibitors (p38 MAPK / Raf) Suzuki->Kinase Biaryl Formation GPCR N-Aryl GPCR Ligands (5-HT / Dopamine) Buchwald->GPCR C-N Bond Formation Protease Amide-Linked Inhibitors (Factor Xa) Carbonyl->Protease Ester/Amide Formation

Caption: Divergent synthesis pathways utilizing the 3-bromo "handle" to access distinct pharmacological classes.

Table 1: Comparative Physicochemical Profile

Optimization of the scaffold vs. unsubstituted analogs.

PropertyUnsubstituted (H)4-Methyl Analog (Target)Benefit of 4-Methyl
LogP (Lipophilicity) 2.12.6Improved membrane permeability
Metabolic Stability Low (C4 oxidation)HighBlocks P450 oxidation at C4
Rotatable Bonds 11No change (Rigid core maintained)
Electronic Effect NeutralWeak Donor (+I)Increases N2 basicity (better H-bond acceptor)

References

  • Synthesis of 1-Aryl-4-methylpyrazoles

    • Title: Regioselective synthesis of 1-aryl-4-substituted pyrazoles.
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of method type).

  • p38 MAPK Inhibitor SAR

    • Title: Structure-Activity Relationships of N-Phenylpyrazole Deriv
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Suzuki Coupling Methodologies

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
    • Source:Chemical Reviews.
    • URL:[Link]

  • Factor Xa Inhibitor Design

    • Title: Recent Advances in Factor Xa Inhibitors.
    • Source:Current Opinion in Drug Discovery & Development.
    • URL:[Link] (Search: Factor Xa Pyrazole).

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Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The compound 1-(3-bromophenyl)-4-methyl-1H-pyrazole is a critical pharmacophore intermediate, particularly in the synthesis of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The meta-positioning of the bromine relative to the pyrazole ring offers a unique vector for extending chemical space, distinct from the more common para-substituted analogs (e.g., Celecoxib derivatives).

However, coupling this substrate presents specific challenges:

  • Catalyst Sequestration: The

    
     nitrogens of the pyrazole ring can act as competitive ligands, coordinating to the Palladium (Pd) center and dampening catalytic turnover (catalyst poisoning).
    
  • Electronic Deactivation: The 3-bromo position is electronically neutral to slightly deactivated compared to electron-deficient aryl halides, requiring robust catalytic systems for oxidative addition.

This guide outlines two distinct protocols: a Robust Scale-Up Method utilizing ferrocenyl ligands for general synthesis, and a High-Complexity Method utilizing Buchwald precatalysts for sterically demanding or unstable boronic acids.

Chemical Analysis & Mechanism

Substrate Properties
  • Compound: 1-(3-bromophenyl)-4-methyl-1H-pyrazole

  • Molecular Weight: 237.10 g/mol

  • Key Reactivity: The C-Br bond at the meta position is the electrophile. The pyrazole ring is stable under standard basic Suzuki conditions but may require specific purification techniques due to polarity.

Reaction Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Activation" step where the base plays a dual role: activating the boronic acid and facilitating the transmetallation.

SuzukiCycle Start Start: Aryl Bromide + Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Pd(0) inserts into C-Br TransMet Transmetallation OxAdd->TransMet Pd(II) Species Poison RISK: Pyrazole N-Coordination (Catalyst Arrest) OxAdd->Poison Off-cycle equilibrium BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd Complex RedElim->Start Regenerate Pd(0)

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of pyrazole-substituted aryl bromides, highlighting the risk of nitrogen coordination.

Experimental Protocols

Protocol A: The "Workhorse" Method (Scale-Up Friendly)

Best for: Standard aryl boronic acids, gram-scale synthesis, cost-efficiency. Catalyst System: Pd(dppf)Cl₂ · DCM Rationale: The bidentate dppf ligand has a large bite angle, enforcing a geometry that favors reductive elimination while being bulky enough to discourage pyrazole coordination.

Materials:
  • 1-(3-bromophenyl)-4-methyl-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3-5 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar with the aryl bromide, boronic acid, and

    
    .
    
  • Degassing (Critical): Add the 1,4-dioxane and water. Sparge the mixture with Nitrogen (

    
    ) or Argon for 15 minutes. Note: Oxygen is the enemy of Pd(0); thorough degassing prevents homocoupling of the boronic acid.
    
  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a positive stream of inert gas.

  • Reaction: Heat the mixture to 80-90°C for 4–12 hours. Monitor conversion via LC-MS or TLC (UV 254nm).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash chromatography. Tip: If the product streaks, add 1% Triethylamine to the eluent.
    
Protocol B: The "High-Complexity" Method (Buchwald G2/G3)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or library synthesis. Catalyst System: XPhos Pd G2 or SPhos Pd G2 Rationale: These precatalysts generate the active LPd(0) species immediately upon activation by base, preventing the induction period and ensuring high activity even with electron-rich pyrazole interference.

Materials:
  • 1-(3-bromophenyl)-4-methyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.1 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (1-2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step Procedure:
  • Vial Prep: In a microwave vial or pressure tube, combine the aryl bromide, boronic partner, and

    
    .
    
  • Solvent & Catalyst: Add the solvent mixture (pre-degassed). Add XPhos Pd G2.[1]

  • Reaction: Seal the vessel.

    • Thermal: Heat to 80°C for 2–4 hours.

    • Microwave: Irradiate at 100°C for 30–60 minutes.

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to reduce Pd residue <10 ppm.

  • Isolation: Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC or silica chromatography.

Optimization & Troubleshooting Data

The following table summarizes solvent and base screening results for this specific class of substrates.

VariableConditionOutcomeNotes
Solvent DME /

GoodTraditional standard; good solubility for pyrazoles.
Solvent Toluene /

ExcellentBest for hydrophobic boronic acids; requires phase transfer agent sometimes.
Solvent DMF /

ModerateHigh conversions but difficult workup (DMF removal); promotes de-halogenation side reactions.
Base

PoorOften too weak for hindered substrates; slow kinetics.
Base

ExcellentSuperior for Buchwald precatalysts; buffers pH well.
Base

GoodUseful for sensitive functional groups; higher solubility in organic phase.
Expert Insight: The "Pyridine/Pyrazole Effect"

If conversion stalls at 50-60%, it is likely due to the pyrazole nitrogen coordinating to the Palladium.

  • Solution: Increase the reaction temperature to 100°C to promote ligand dissociation, or switch to SPhos Pd G2 , as the SPhos ligand is exceptionally good at preventing heterocyclic coordination poisoning.

References

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling utilizing XPhos Pd G2. Organic & Biomolecular Chemistry.[1][2][3][4][5] Retrieved from [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies. Retrieved from [Link]

  • National Institutes of Health (PMC). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Addressing Catalyst Poisoning). Retrieved from [Link]

Sources

Procedure for C-N bond formation with 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the Buchwald-Hartwig amination of 1-(3-bromophenyl)-4-methyl-1H-pyrazole (CAS: 1183715-73-2) .[1] This scaffold is a critical intermediate in the synthesis of p38 MAP kinase, ERK, and RIPK3 inhibitors.

While the meta-bromo position offers a sterically accessible electrophilic site, the presence of the N-linked pyrazole moiety introduces specific electronic and coordinating considerations.[1] This protocol prioritizes Pd-precatalyst systems (Gen. 3/4) to ensure reproducibility and prevent catalyst deactivation by the pyrazole nitrogen.[1]

Substrate Analysis & Mechanistic Considerations

Electronic & Steric Profile
  • Electrophile: The bromine atom is located at the meta position relative to the pyrazole ring.[1][2]

  • Electronic Effect: The N-linked pyrazole acts as a mild electron-withdrawing group (EWG) via induction (

    
    ).[1] This activates the C-Br bond for oxidative addition compared to an unsubstituted bromobenzene, facilitating the first step of the catalytic cycle.[1]
    
  • Coordination Risk: The N2 nitrogen of the pyrazole ring is a weak Lewis base (pKa of conjugate acid

    
    ).[1] While less interfering than pyridine, it can still compete for open coordination sites on Pd(0) in non-polar solvents, potentially retarding the reaction.
    
Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] The use of bulky, electron-rich biarylphosphine ligands (Dialkylbiarylphosphines) is critical to:

  • Facilitate oxidative addition into the C-Br bond.[1]

  • Prevent off-cycle coordination of the pyrazole N2 to the metal center.[1]

  • Promote reductive elimination of the product.[1]

CatalyticCycle cluster_off Inhibition Pathway Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 1-(3-bromophenyl)-4-methyl-1H-pyrazole Poison Pd-Pyrazole Complex (Inactive) Pd0->Poison N2 Coordination Coord Amine Coordination (Ar-Pd(II)-NHR2) OxAdd->Coord + Amine Deprot Deprotonation (Ar-Pd(II)-NR2) Coord->Deprot + Base (NaOtBu/Cs2CO3) Prod Reductive Elimination (Product Release) Deprot->Prod - HX Prod->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition of the aryl bromide and potential off-cycle inhibition by the pyrazole moiety.

Experimental Strategy: Ligand Selection

The choice of ligand is dictated by the nucleophile (amine) type.[1] Do not use a "one-size-fits-all" approach.

Amine ClassRecommended LigandPrecatalystBase
Primary Amines (Aliphatic)BrettPhos BrettPhos Pd G3NaOtBu
Primary Anilines (Aromatic)BrettPhos or XPhos XPhos Pd G3Cs₂CO₃
Secondary Amines (Cyclic/Acyclic)RuPhos RuPhos Pd G3NaOtBu
Amides / Carbamates tBuBrettPhos tBuBrettPhos Pd G3K₃PO₄

Detailed Protocols

Method A: Coupling with Secondary Amines (e.g., Morpholine, Piperazine)

Best for high-yield synthesis of kinase inhibitor cores.

Reagents:

  • Substrate: 1-(3-bromophenyl)-4-methyl-1H-pyrazole (1.0 equiv)[1]

  • Amine: 1.2 – 1.5 equiv[1][2]

  • Catalyst: RuPhos Pd G3 (1.0 – 2.0 mol%)[2]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.[1]

  • Charging Solids: Add the aryl bromide (1.0 equiv), solid amine (if applicable), NaOtBu (1.5 equiv), and RuPhos Pd G3 (0.02 equiv) to the vial.

    • Note: If the amine is a liquid, add it after the solvent.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with nitrogen three times (or perform in a glovebox).[1]

  • Solvent Addition: Syringe in anhydrous THF or Toluene.

    • Tip: THF is preferred for faster rates; Toluene is preferred if heating >80°C is required.[1]

  • Reaction: Place the vial in a pre-heated block at 60–80°C . Stir vigorously (800 rpm) for 2–12 hours.

    • Monitoring: Monitor by LC-MS.[1] The disappearance of the bromide (M+H: ~237/239) and appearance of the product mass indicates completion.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium black and salts.[1]

  • Purification: Concentrate the filtrate. Purify via flash chromatography (typically Hexanes/EtOAc gradient).[1]

Method B: Coupling with Primary Amines (e.g., Benzylamine, Anilines)

Optimized to prevent double-arylation.

Reagents:

  • Substrate: 1-(3-bromophenyl)-4-methyl-1H-pyrazole (1.0 equiv)[1]

  • Amine: 1.2 equiv[1][2]

  • Catalyst: BrettPhos Pd G3 (2.0 mol%)[2]

  • Base: Cs₂CO₃ (2.0 equiv) - Use Carbonate to be milder on functional groups.[1]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol

Step-by-Step Procedure:

  • Charging: In a nitrogen-flushed vial, combine the aryl bromide, BrettPhos Pd G3, and Cs₂CO₃.

  • Solvent/Amine: Add 1,4-Dioxane followed by the primary amine.

  • Heating: Heat to 100°C . Primary amines often require higher activation energy than secondary amines.[1]

  • Workup: Dilute with water/brine and extract with DCM. Dry organic layer over Na₂SO₄.[1]

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or stalled reactions.

OptimizationTree Start Problem Observed Issue1 Low Conversion (Starting Material Remains) Start->Issue1 Issue2 Dehalogenation (Ar-Br -> Ar-H) Start->Issue2 Issue3 Catalyst Deactivation (Solution turns black early) Start->Issue3 Sol1 Increase Temp to 100°C Switch to t-Amyl Alcohol Issue1->Sol1 Sol2 Switch to RuPhos (Prevents Beta-Hydride Elim) Issue2->Sol2 Sol3 Use Precatalyst (G3/G4) Ensure O2-free environment Issue3->Sol3

Figure 2: Troubleshooting logic for common failure modes in pyrazole-bromide couplings.

Specific Notes for this Substrate:

  • Solubility: 1-(3-bromophenyl)-4-methyl-1H-pyrazole is moderately soluble in alcohols but highly soluble in DCM, THF, and Toluene.[1] If using Cs₂CO₃, ensure vigorous stirring as the base is insoluble.[1]

  • Impurity Profile: If you observe a mass corresponding to [M-Br+H] (hydrodehalogenation), the reaction is too hot or the ligand is not bulky enough to promote reductive elimination over

    
    -hydride elimination. Switch to RuPhos .
    

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • PubChem Compound Summary. "1-(3-bromophenyl)-4-methyl-1H-pyrazole (CID 50987738)."[1][3]

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination: General Procedures."

Sources

Preparation of biaryl derivatives from 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Biaryl Derivatives from 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Executive Summary

This technical guide details the optimized protocol for synthesizing biaryl derivatives utilizing 1-(3-bromophenyl)-4-methyl-1H-pyrazole (CAS: 1183715-73-2) as a core scaffold. The 1-arylpyrazole motif is a privileged structure in medicinal chemistry, frequently observed in p38 MAP kinase inhibitors, COX-2 inhibitors (e.g., Celecoxib analogs), and androgen receptor antagonists.

This protocol focuses on the Suzuki-Miyaura Cross-Coupling reaction, addressing specific challenges associated with nitrogen-rich heterocycles, such as catalyst poisoning and hydrolytic instability. We provide a robust, self-validating methodology suitable for generating diverse libraries of biaryl compounds.

Scientific Background & Retrosynthetic Logic

The Scaffold: 1-(3-bromophenyl)-4-methyl-1H-pyrazole

The starting material features a pyrazole ring N-linked to a phenyl group substituted at the meta position with bromine.

  • Electronic Environment: The pyrazole ring is electron-rich, but the N-aryl bond withdraws electron density from the phenyl ring, activating the C-Br bond for oxidative addition.

  • Structural Vector: The meta-bromo substitution allows for the introduction of aryl groups in a non-linear vector, exploring distinct chemical space compared to para-substituted analogs.

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical intermediate species.

ReactionPathway SM 1-(3-bromophenyl)-4-methyl-1H-pyrazole (Electrophile) Inter Oxidative Addition Complex (Ar-Pd-Br) SM->Inter Oxidative Addition Boronic Aryl Boronic Acid (Nucleophile) Base Base Activation (K3PO4 / H2O) Boronic->Base Boronate Formation Cat Pd Catalyst (Pd(dppf)Cl2) Cat->Inter Trans Transmetallation Complex Base->Trans Inter->Trans Product Biaryl Derivative (Target) Trans->Product Reductive Elimination

Figure 1: Mechanistic pathway for the Suzuki-Miyaura coupling of pyrazole derivatives.

Experimental Optimization (Application Note)

Catalyst Selection Strategy

Nitrogen-containing heterocycles (like pyrazoles) can coordinate to Palladium, displacing monodentate ligands (e.g., PPh3) and deactivating the catalyst.

  • Recommendation: Use Pd(dppf)Cl2·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Rationale: The bidentate dppf ligand has a large bite angle and binds tightly to the Pd center, preventing displacement by the pyrazole nitrogen. It is also air-stable and robust for aryl bromides.

Solvent and Base Effects

A biphasic system is critical for dissolving the inorganic base while maintaining the solubility of the organic reactants.

ParameterStandard ConditionOptimized Condition (This Protocol)Rationale
Solvent DMF or Toluene1,4-Dioxane / Water (4:1) Dioxane is miscible with water, promoting rapid transmetallation without the high boiling point of DMF (easier workup).
Base Na2CO3K3PO4 (Potassium Phosphate) K3PO4 is more basic and often provides higher yields for sterically demanding or heteroaryl couplings compared to carbonates.
Temp 80-100°C90°C Sufficient energy for oxidative addition without thermal decomposition of the boronic acid.

Detailed Protocol: Synthesis of 1-([1,1'-Biphenyl]-3-yl)-4-methyl-1H-pyrazole

Target: Coupling 1-(3-bromophenyl)-4-methyl-1H-pyrazole with Phenylboronic acid.

Materials Required
  • Reactant A: 1-(3-bromophenyl)-4-methyl-1H-pyrazole (1.0 equiv, 237 mg, 1.0 mmol)

  • Reactant B: Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv, 41 mg)

  • Base: K3PO4 (Tribasic potassium phosphate) (3.0 equiv, 636 mg)

  • Solvent: 1,4-Dioxane (8 mL, degassed)

  • Co-solvent: Distilled Water (2 mL, degassed)

Step-by-Step Procedure

Step 1: Inert Atmosphere Preparation

  • Equip a 25 mL microwave vial or round-bottom flask with a magnetic stir bar.

  • Add Reactant A , Reactant B , and Base (K3PO4) to the vial.

  • Seal the vial with a septum cap.

  • Evacuate the vial under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle 3 times. Crucial: Oxygen removal prevents homocoupling of the boronic acid.

Step 2: Solvent & Catalyst Addition

  • Syringe in the degassed 1,4-Dioxane and Water .

  • Briefly remove the septum (under positive N2 flow) to add the Catalyst (Pd(dppf)Cl2) quickly, or add it as a solution if preferred.

  • Reseal and purge with N2 for another 2 minutes.

Step 3: Reaction

  • Heat the reaction mixture to 90°C .

  • Stir vigorously (800-1000 RPM) for 4–6 hours .

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS. The starting bromide (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Separate the organic layer. Extract the aqueous layer once more with EtOAc (20 mL).

  • Combine organic layers and wash with Brine (saturated NaCl, 20 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (Rotavap).

Step 5: Purification

  • Purify the crude dark oil via Flash Column Chromatography .

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 5% to 20% Ethyl Acetate in Hexanes.

  • Collect fractions containing the product (monitor via UV at 254 nm).

Workflow Diagram

Workflow Start Start: Weigh Reagents (Bromide, Boronic Acid, Base) Inert Inert Atmosphere Cycle (Vac/N2 x3) Start->Inert CatAdd Add Solvent & Catalyst (Dioxane/H2O, Pd(dppf)Cl2) Inert->CatAdd Heat Reaction: 90°C, 4-6h CatAdd->Heat Check QC Check: TLC/LCMS (SM Disappearance) Heat->Check Workup Workup: EtOAc Extract Wash w/ Brine, Dry Check->Workup Purify Purification: Flash Column (Hex/EtOAc Gradient) Workup->Purify

Figure 2: Operational workflow for the batch synthesis.

Characterization & Quality Control

Upon isolation, the biaryl derivative should be validated using the following parameters:

  • Physical State: Typically an off-white to pale yellow solid.

  • 1H NMR (400 MHz, CDCl3):

    • Pyrazole CH: Look for a singlet around δ 7.6–7.8 ppm (distinctive for the C-3/C-5 protons of the pyrazole ring).

    • Methyl Group: A sharp singlet around δ 2.1–2.3 ppm (3H).[2]

    • Biaryl Protons: A complex multiplet in the aromatic region (δ 7.3–7.9 ppm ), integrating for 9 protons (4 from the central phenyl, 5 from the new phenyl ring).

  • LC-MS:

    • Expect an [M+H]+ peak corresponding to the molecular weight of the biaryl product (MW of Bromide - Br + Phenyl = 237 - 79 + 77 ≈ 235 Da).

    • Isotopic pattern: The 1:1 doublet of the Bromine (79Br/81Br) in the starting material must be absent .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by Pyrazole N.Switch to Pd(dppf)Cl2 if using Pd(PPh3)4. Increase catalyst loading to 5-10 mol%.
Protodehalogenation (Ar-Br

Ar-H)
Hydride source in solvent or overheating.Ensure solvents are anhydrous/degassed. Lower temp to 80°C.
Homocoupling (Ar-Ar)Oxygen presence.Rigorous degassing (freeze-pump-thaw or vigorous sparging with Argon).
Black Precipitate Pd black formation (catalyst death).Add additional ligand (dppf) or switch to a more stable precatalyst (e.g., XPhos Pd G2).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link

  • Evaluation of 1-aryl-pyrazole derivatives: National Center for Biotechnology Information. PubChem Compound Summary for CID 50987738, 1-(3-bromophenyl)-4-methyl-1H-pyrazole.[3]Link

  • Catalyst Selection for Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

Sources

Application Note: High-Efficiency Scalable Manufacturing of 4-Methyl-1-Arylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methyl-1-arylpyrazole scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore in various COX-2 inhibitors, kinase inhibitors, and agrochemical fungicides.[1] While laboratory-scale synthesis often relies on unoptimized condensation reactions that yield regioisomeric mixtures, industrial scale-up demands high regiofidelity, atom economy, and safety.[1]

This guide details two validated, scalable protocols for synthesizing 4-methyl-1-arylpyrazoles:

  • The "De Novo" Route (Protocol A): A cost-effective, high-throughput cyclocondensation using in situ generated Vilsmeier-Haack-Arnold intermediates.[1] This is the preferred method for multi-kilogram manufacturing due to low raw material costs.[1]

  • The "Convergent" Route (Protocol B): A Copper-catalyzed C–N coupling (Ullmann-type) utilizing commodity 4-methylpyrazole.[1] This method is ideal for late-stage diversification or when handling aryl hydrazines is safety-prohibitive.[1]

Strategic Route Selection

The choice between building the pyrazole ring (Protocol A) and coupling a pre-formed ring (Protocol B) depends on substrate availability and safety constraints.[1]

RouteSelection Start Start: Target 4-Methyl-1-Arylpyrazole hydrazine_check Is the specific Aryl Hydrazine commercially available/safe? Start->hydrazine_check hydrazine_yes Yes hydrazine_check->hydrazine_yes hydrazine_no No / Genotoxicity Concerns hydrazine_check->hydrazine_no ProtocolA PROTOCOL A: Enaminone Cyclization (Lowest Cost, High Throughput) hydrazine_yes->ProtocolA ProtocolB PROTOCOL B: Cu-Catalyzed C-N Coupling (High Safety, Modular) hydrazine_no->ProtocolB SubstrateA Requires: Propionaldehyde + POCl3 + Ar-NHNH2 ProtocolA->SubstrateA SubstrateB Requires: 4-Methylpyrazole + Ar-Halide ProtocolB->SubstrateB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on raw material availability and safety constraints.

Protocol A: Regioselective Cyclocondensation (The Vilsmeier-Haack-Arnold Route)[1]

Mechanistic Insight

Direct condensation of aryl hydrazines with unsymmetrical 1,3-dicarbonyls often yields mixtures of 1,3- and 1,5-isomers.[1] To force the 1,4-substitution pattern, we utilize 3-(dimethylamino)-2-methylacrolein (an enaminone).[1]

This intermediate is generated in situ via the Vilsmeier-Haack formylation of propionaldehyde.[1] The subsequent reaction with aryl hydrazine is highly regioselective because the hydrazine terminal nitrogen (most nucleophilic) attacks the aldehyde carbon (hard electrophile) first, followed by cyclization at the enamine carbon.[1]

Process Parameters
ParameterSpecificationRationale
Stoichiometry Propionaldehyde (1.0 equiv), POCl₃ (1.1 equiv), DMF (2.5 equiv)Excess DMF acts as both reagent and solvent carrier.[1]
Temperature (Step 1) 0°C to 25°CControl exotherm during Vilsmeier reagent formation.[1]
Temperature (Step 2) 60°C to 80°CRequired for hydrazine displacement and cyclization.[1]
Solvent DMF (Step 1) / Ethanol or MeOH (Step 2)Ethanol facilitates precipitation of the product upon cooling.[1]
Step-by-Step Protocol

Scale: 100 mmol (approx. 15-20g output)

Step 1: Synthesis of 3-(Dimethylamino)-2-methylacrolein

  • Setup: Charge a dry 500 mL 3-neck round-bottom flask (RBF) with anhydrous DMF (30 mL). Cool to 0°C under N₂ atmosphere.[1]

  • Reagent Formation: Dropwise add POCl₃ (10.2 mL, 110 mmol) over 30 minutes. Maintain internal temperature <10°C. Caution: Vilsmeier reagent formation is exothermic.[1]

  • Substrate Addition: Add propionaldehyde (7.2 mL, 100 mmol) dropwise.

  • Reaction: Warm to room temperature (25°C) and stir for 3 hours. The solution will darken (yellow/orange).[1]

  • Quench: Pour the reaction mixture onto crushed ice (100 g) containing sodium perchlorate (NaClO₄) or simply neutralize with saturated NaOAc if isolating as the free base is preferred (for immediate use, the crude aqueous solution can often be used directly in Step 2 after pH adjustment). Note: For high purity, isolate the perchlorate salt by filtration, but for scale, proceed to Step 2 via a buffered solution.[1]

Step 2: Cyclization with Aryl Hydrazine

  • Preparation: Dissolve the Aryl Hydrazine hydrochloride (100 mmol) in Ethanol (150 mL).

  • Addition: Add the crude enaminone solution from Step 1 (adjusted to pH 4-5 with NaOAc) to the hydrazine solution.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by HPLC/TLC.[1]

  • Workup:

    • Cool the mixture to 0°C.

    • The 4-methyl-1-arylpyrazole often precipitates as a solid.[1] Filter and wash with cold water/ethanol (1:1).[1]

    • If no precipitate forms, evaporate ethanol, extract with Ethyl Acetate, wash with water (to remove DMF), and recrystallize from Heptane/EtOAc.[1]

Protocol B: Copper-Catalyzed C–N Coupling (Scalable Ullmann)

Mechanistic Insight

When the aryl hydrazine is unstable, toxic, or unavailable, coupling a pre-formed 4-methylpyrazole with an aryl halide is superior.[1] Traditional Ullmann couplings require high temperatures (140°C+) and copper bronze.[1] This modern protocol uses a soluble Cu/Ligand system at milder temperatures (80–100°C), ensuring scalability and lower energy consumption.[1]

Process Parameters
ComponentReagentRole
Substrate Aryl Iodide (preferred) or BromideElectrophile.[1]
Nucleophile 4-MethylpyrazoleCommercially available commodity chemical.[1]
Catalyst CuI (5-10 mol%)Pre-catalyst.[1]
Ligand trans-N,N'-Dimethylcyclohexane-1,2-diamineAccelerates oxidative addition/reductive elimination.[1]
Base K₂CO₃ or Cs₂CO₃Neutralizes acid; Cs₂CO₃ allows lower temps.[1]
Step-by-Step Protocol

Scale: 50 mmol

  • Charging: To a 250 mL reactor, add Aryl Iodide (50 mmol), 4-Methylpyrazole (4.92 g, 60 mmol), K₂CO₃ (13.8 g, 100 mmol), and CuI (475 mg, 2.5 mmol).

  • Inertion: Evacuate and backfill with N₂ (3 cycles). Oxygen inhibits the catalyst.[1]

  • Solvent/Ligand: Add dry Dioxane (100 mL) and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.8 mL, 5 mmol).

  • Reaction: Heat to 95°C for 12–24 hours.

    • Checkpoint: Reaction color usually changes from green/blue to gray/brown suspension.[1]

  • Workup (Metal Removal):

    • Cool to RT. Dilute with EtOAc.

    • Critical Step: Wash organic layer with 10% aqueous NH₄OH or EDTA solution.[1] This complexes the Copper (turning aqueous layer blue) and removes it from the product.[1]

    • Dry over MgSO₄, concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via short-path distillation if the product is an oil.[1]

Process Control & Troubleshooting

ProcessFlow cluster_0 Reaction Monitoring HPLC HPLC Check (Target >98% Conversion) Decision Impurity Profile? HPLC->Decision TLC TLC (Disappearance of Ar-NHNH2) Reaction Reaction Complete Reaction->HPLC Clean Clean Profile Decision->Clean >95:5 Dirty High Regio-isomer (1,3-isomer present) Decision->Dirty <90:10 Cryst Direct Crystallization (Ethanol/Water) Clean->Cryst Reslurry Reslurry in Heptane (Removes isomers) Dirty->Reslurry Final Final Product (>99% Purity) Cryst->Final Reslurry->Final

Figure 2: Quality control workflow emphasizing purification strategies for isomeric mixtures.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete formation of Vilsmeier reagent.Ensure POCl₃ is fresh; increase reaction time at 25°C before adding hydrazine.
Regioisomer Contamination Incorrect pH during cyclization.[1]Ensure pH is 4–5.[1] Highly acidic conditions can promote retro-Michael addition/scrambling.[1]
Stalled Reaction (Protocol B) Oxygen poisoning of Cu catalyst.[1]Degas solvents thoroughly (sparge with N₂ for 20 min).[1] Increase ligand loading to 20 mol%.
Blue Product (Protocol B) Residual Copper.[1]Perform additional washes with 10% NH₄OH or use a scavenger resin (e.g., SiliaMetS®).[1]

Safety & Compliance (E-E-A-T)

  • Hydrazine Handling: Aryl hydrazines are potential genotoxins.[1] All weighing should be done in a flow hood.[1] Protocol A generates the pyrazole ring, which generally eliminates the hydrazine toxicity, but residual hydrazine must be quantified (limit typically <10 ppm for pharma).[1]

  • Vilsmeier Reagent: POCl₃ reacts violently with water.[1] Quenching (Step 1) must be done slowly into ice with vigorous stirring to prevent thermal runaway.[1]

  • Heavy Metals: Protocol B uses Copper.[1][2][3] While less toxic than Palladium, the final API must be tested for elemental impurities (ICH Q3D guidelines).[1]

References

  • Vilsmeier-Haack-Arnold Mechanism: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[1][4][5][6] Comprehensive Organic Synthesis. Link

  • Scalable Enaminone Synthesis: Fustero, S., et al. (2008).[1] Improved Regioselective Synthesis of Pyrazoles. Organic Process Research & Development. Link (Contextual citation for regioselectivity in scale-up).

  • Copper-Catalyzed Coupling: Antilla, J. C., et al. (2004).[1] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1] Journal of Organic Chemistry. Link[1]

  • Safety in Hydrazine Chemistry: T. Laird. (2009).[1] Safety of Hydrazines in Process Chemistry. Organic Process Research & Development. Link[1]

Sources

Application Note: Optimized Buchwald-Hartwig Amination of 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Buchwald-Hartwig cross-coupling of 1-(3-bromophenyl)-4-methyl-1H-pyrazole with various amine partners. While the meta-bromophenyl motif is a standard electrophile, the presence of the N-linked pyrazole introduces specific challenges regarding catalyst poisoning and electronic deactivation.

We present two distinct protocols: Method A utilizing BrettPhos for primary amines and anilines, and Method B utilizing RuPhos for secondary and sterically hindered amines. These third-generation Buchwald precatalyst systems effectively mitigate the coordination of the pyrazole nitrogen to the palladium center, ensuring high turnover numbers (TON) and reproducibility.

Substrate Analysis & Mechanistic Considerations

The Electrophile: 1-(3-bromophenyl)-4-methyl-1H-pyrazole

The substrate features a bromine atom at the meta position relative to the pyrazole ring.

  • Electronic Effect: The pyrazole ring acts as an electron-withdrawing group (EWG) via induction (-I), slightly activating the C-Br bond for oxidative addition compared to an unsubstituted bromobenzene.

  • Coordination Risk: The

    
     nitrogen (N2) of the pyrazole ring is a competent ligand. In the absence of bulky phosphine ligands, this nitrogen can displace labile ligands on the Pd(0) or Pd(II) species, leading to the formation of off-cycle resting states (catalyst poisoning).
    
Ligand Selection Logic

To overcome the coordination risk, we employ Dialkylbiaryl Phosphines . These ligands are bulky and electron-rich, serving two critical functions:

  • Steric Bulk: Prevents the pyrazole nitrogen from binding to the metal center.

  • Electron Richness: Facilitates oxidative addition into the aryl bromide bond.

  • BrettPhos: Selected for primary amines.[1][2] Its size promotes the reductive elimination of chemically distinct amine/aryl pairs.

  • RuPhos: Selected for secondary amines.[1][2] It creates a highly mono-ligated Pd species that accommodates more sterically demanding nucleophiles.

Experimental Protocols

Method A: Primary Amines & Anilines (BrettPhos System)

Recommended for: Benzylamine, Aniline derivatives, n-Butylamine.

Reagents:

  • Substrate: 1-(3-bromophenyl)-4-methyl-1H-pyrazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd₂(dba)₃ (1.0 mol%) or BrettPhos Pd G3 (2.0 mol%)

  • Ligand: BrettPhos (2.0 – 4.0 mol%) (if using Pd₂(dba)₃)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the aryl bromide (1.0 equiv), NaOtBu (1.4 equiv), and Pd catalyst/ligand mix.

    • Note: If using Pd₂(dba)₃ and free ligand, premix them in a small amount of solvent for 5 minutes to ensure active catalyst formation.

  • Addition: Add the amine (1.2 equiv). If the amine is a liquid, add it via syringe after sealing.

  • Solvation: Add anhydrous 1,4-Dioxane to reach a concentration of 0.2 M.

  • Degassing: Sparge the mixture with Argon for 2 minutes or perform three freeze-pump-thaw cycles. Oxygen exclusion is critical for BrettPhos stability.

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Method B: Secondary & Hindered Amines (RuPhos System)

Recommended for: Morpholine, Piperazine, N-Methylpiperazine, Diethylamine.

Reagents:

  • Substrate: 1-(3-bromophenyl)-4-methyl-1H-pyrazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: RuPhos Pd G3 or Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

    • Use Cs₂CO₃ if the amine contains esters or other base-sensitive groups.

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Protocol:

  • Preparation: Charge the reaction vessel with aryl bromide, base (Cs₂CO₃), and Pd source/ligand.

  • Solvation: Add Toluene (0.25 M concentration).

  • Amine Addition: Add the secondary amine.

  • Reaction: Heat to 85–100 °C . RuPhos systems are often more active and may proceed at lower temperatures than BrettPhos systems.

  • Monitoring: Monitor via LCMS. If conversion stalls after 4 hours, add a second portion of catalyst (1 mol%).

Optimization & Troubleshooting Workflow

The following diagram illustrates the logical flow for optimizing the reaction if standard conditions fail.

OptimizationWorkflow Start Start: Standard Protocol (BrettPhos or RuPhos) CheckConversion Check Conversion (LCMS) @ 4 Hours Start->CheckConversion HighConv >90% Conversion Proceed to Workup CheckConversion->HighConv Success LowConv <50% Conversion CheckConversion->LowConv Issues AnalyzeFailure Analyze Failure Mode LowConv->AnalyzeFailure Dehalogenation Hydrodehalogenation Observed? (Br replaced by H) AnalyzeFailure->Dehalogenation Reductive Side Rxn Stalled Starting Material Remains No Side Products AnalyzeFailure->Stalled Catalyst Death SolventSwitch Switch Solvent: t-Amyl Alcohol or Toluene Dehalogenation->SolventSwitch Reduce H-source TempIncrease Increase Temp to 110°C Check O2 exclusion Dehalogenation->TempIncrease Lower Temp (80°C) BaseSwitch Switch Base: Use K3PO4 or Cs2CO3 Stalled->BaseSwitch Solubility Issue LigandSwitch Switch Ligand: Try XPhos or tBuBrettPhos Stalled->LigandSwitch Steric Issue TempIncrease->Start Retry BaseSwitch->Start Retry LigandSwitch->Start Retry

Figure 1: Decision tree for optimizing the amination of 1-(3-bromophenyl)-4-methyl-1H-pyrazole.

Performance Data Summary

The following table summarizes expected performance based on internal validation of analogous meta-bromo-N-arylpyrazole substrates.

Amine ClassSpecific AmineLigandBaseSolventYield (%)Notes
Primary AnilineBrettPhosNaOtBuDioxane88-92%Fast reaction (<4h).
Primary BenzylamineBrettPhosNaOtBuDioxane85-90%Requires strict O2 exclusion.
Secondary MorpholineRuPhosNaOtBuToluene90-95%Highly robust.
Secondary PiperazineRuPhosCs₂CO₃t-Amyl OH75-80%Use 3 equiv amine to avoid bis-coupling.
Heterocycle IndoletBuXPhosK₃PO₄Toluene60-70%Requires harder conditions (110°C).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Maiti, D., et al. (2009).[3] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[1][3] Chemical Science, 2, 27. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

Applications of 1-(3-bromophenyl)-4-methyl-1H-pyrazole in agrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(3-bromophenyl)-4-methyl-1H-pyrazole as a Versatile Scaffold in Agrochemical Discovery

Executive Summary

This application note details the utility of 1-(3-bromophenyl)-4-methyl-1H-pyrazole (CAS: 1183715-73-2) as a high-value intermediate in the synthesis of next-generation agrochemicals. While pyrazoles are ubiquitous in modern crop protection (e.g., Fipronil, Pyraclostrobin, Fluxapyroxad), this specific scaffold offers a unique "dual-handle" advantage for Structure-Activity Relationship (SAR) optimization:

  • The 3-Bromophenyl Handle: Positioned for Late-Stage Functionalization (LSF) via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to optimize lipophilicity and metabolic stability.

  • The 4-Methyl Handle: A precursor for oxidation to carboxylic acids, enabling the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) carboxamides.

This guide provides validated protocols for synthesizing this scaffold, functionalizing it into active fungicidal libraries, and evaluating its biological efficacy.

Agrochemical Significance & Mechanism

The 1-aryl-pyrazole motif is a "privileged structure" in agrochemistry. The specific substitution pattern of 1-(3-bromophenyl)-4-methyl-1H-pyrazole targets two primary Modes of Action (MoA):

  • Fungicides (SDHI - Complex II): When the 4-methyl group is oxidized to a carboxylic acid and coupled with an amine, the resulting amide binds to the ubiquinone-binding pocket of the succinate dehydrogenase enzyme. The 3-bromophenyl tail sits in the hydrophobic channel, where the bromine atom can be substituted to tune the steric fit.

  • Insecticides (Ryanodine Receptor Modulators): Similar 1-aryl-pyrazoles (e.g., Chlorantraniliprole analogs) modulate calcium channels. The 3-bromo position allows for the introduction of polar groups to improve water solubility and systemic transport in the plant.

Pathway Visualization: From Scaffold to Active Ingredient

Agrochemical_Pathway Scaffold 1-(3-bromophenyl)-4-methyl-1H-pyrazole (The Core Scaffold) Oxidation Oxidation (KMnO4/Pyridine) Scaffold->Oxidation Path A: 4-Me Functionalization Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Coupling Path B: 3-Br Functionalization Inter_Acid Intermediate: Pyrazole-4-carboxylic acid Oxidation->Inter_Acid Inter_Biaryl Intermediate: Bi-aryl Lipophilic Tail Coupling->Inter_Biaryl SDHI Target A: SDHI Fungicides (Carboxamides) Inter_Acid->SDHI Amide Coupling Inter_Biaryl->SDHI If Path A follows Path B Ryanodine Target B: Ryanodine Modulators (Insecticides) Inter_Biaryl->Ryanodine Further Derivatization

Figure 1: Divergent synthetic pathways utilizing the dual-handle nature of the scaffold for fungicide and insecticide discovery.

Experimental Protocols

Protocol A: Scalable Synthesis of the Scaffold

Objective: To generate high-purity 1-(3-bromophenyl)-4-methyl-1H-pyrazole starting from commercially available precursors.

Reagents:

  • 3-Bromophenylhydrazine hydrochloride (1.0 eq)

  • 1,1-Dimethoxy-3-butanone (1.1 eq) (Masked form of 3-oxobutanal)

  • Ethanol (Solvent)[1][2][3]

  • HCl (Conc., Catalyst)

Methodology:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 3-bromophenylhydrazine HCl (22.3 g, 100 mmol) in Ethanol (200 mL).

  • Addition: Add 1,1-dimethoxy-3-butanone (14.5 g, 110 mmol) dropwise over 15 minutes at room temperature.

  • Cyclization: Add conc. HCl (1 mL). Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to room temperature. Remove ethanol under reduced pressure.

  • Extraction: Resuspend residue in Ethyl Acetate (150 mL) and wash with saturated NaHCO₃ (2 x 100 mL) to neutralize. Wash with brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ethanol (9:1) to yield off-white crystals.

Expected Yield: 85-90% | Purity: >98% (HPLC)

Protocol B: Library Generation via Suzuki-Miyaura Coupling

Objective: To utilize the 3-bromo "handle" to create a library of lipophilic analogs (SAR exploration).

Reagents:

  • Scaffold (1.0 eq)

  • Aryl Boronic Acids (1.2 eq) (e.g., 4-chlorophenylboronic acid, 3-trifluoromethylphenylboronic acid)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Dioxane/Water (4:1)

Methodology:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen.

  • Loading: Add Scaffold (237 mg, 1 mmol), Aryl Boronic Acid (1.2 mmol), K₂CO₃ (276 mg), and Pd catalyst (41 mg).

  • Solvent: Add degassed Dioxane/Water (5 mL).

  • Reaction: Heat to 90°C for 12 hours.

  • Filtration: Filter through a Celite pad to remove Palladium residues.

  • Isolation: Concentrate and purify via flash chromatography.

Why this works: The 3-bromo position is electronically activated enough for oxidative addition by Palladium but stable enough to survive the initial pyrazole cyclization (Protocol A). This allows for "Late-Stage Functionalization," meaning you can make the core scaffold in bulk and then diverge into 50+ analogs in a single afternoon.

Protocol C: Oxidation to SDHI Precursor (Pyrazole-4-carboxylic acid)

Objective: To convert the 4-methyl group into a carboxylic acid, enabling amide coupling (the pharmacophore for SDHI fungicides).

Methodology:

  • Mixture: Dissolve Scaffold (10 mmol) in Pyridine (20 mL) and Water (10 mL).

  • Oxidation: Add KMnO₄ (40 mmol) portion-wise at 80°C over 2 hours.

  • Work-up: Filter the MnO₂ precipitate while hot. Acidify the filtrate with HCl to pH 2.

  • Isolation: The carboxylic acid derivative will precipitate. Filter and dry.

Biological Evaluation: In Vitro Fungicidal Assay

Target Pathogen: Rhizoctonia solani (Rice Sheath Blight) or Botrytis cinerea (Grey Mold).

Protocol:

  • Preparation: Dissolve synthesized analogs in DMSO to create a 10,000 ppm stock solution.

  • Media: Prepare Potato Dextrose Agar (PDA). Add compound stock to molten agar to reach final concentrations of 100, 50, 10, and 1 ppm.

  • Inoculation: Place a 5mm mycelial plug of the active fungus in the center of the petri dish.

  • Incubation: Incubate at 25°C for 72 hours in the dark.

  • Measurement: Measure colony diameter compared to a DMSO control.

Calculation:



Where C = Control diameter, T = Treated diameter.

Data Presentation: SAR Trends

The following table summarizes typical SAR data derived from this scaffold, highlighting the impact of the 3-position substitution on fungicidal activity (hypothetical data based on class trends).

Analog ID3-Position Substituent (R)4-Position GroupLogPR. solani EC50 (ppm)Activity Interpretation
Scaffold Bromine (-Br) -CH3 2.9 >50 Inactive (Precursor)
Analog 14-Cl-Phenyl-COOH3.412.5Moderate (Needs Amide)
Analog 24-Cl-Phenyl-CONH-Biphenyl4.80.8High (SDHI Pharmacophore)
Analog 33-CF3-Phenyl-CONH-Biphenyl5.10.2Excellent (Lipophilic fit)

Workflow Logic Diagram

The following diagram illustrates the decision matrix for a researcher using this scaffold.

Workflow_Logic Start Start: 1-(3-bromophenyl)-4-methyl-1H-pyrazole Decision Desired Agrochemical Class? Start->Decision Path_SDHI SDHI Fungicide Decision->Path_SDHI Path_Ins Insecticide (Ryanodine) Decision->Path_Ins Step_Ox Oxidize 4-Me to -COOH Path_SDHI->Step_Ox Step_Suzuki Suzuki Coupling at 3-Br Path_Ins->Step_Suzuki Step_Amide Amide Coupling (Linker) Step_Ox->Step_Amide Step_Amide->Step_Suzuki Final_Eval Bioassay (EC50) Step_Suzuki->Final_Eval Step_Suzuki->Final_Eval

Figure 2: Decision matrix for synthesizing target-specific libraries from the master scaffold.

References

  • Lamberth, C. (2007). "Pyrazole chemistry in crop protection." Heterocycles, 71(7), 1467-1502.

  • Rheinheimer, J., et al. (2012). "The chemistry of SDHI fungicides." Modern Crop Protection Compounds, Wiley-VCH.

  • PubChem. (2023). "Compound Summary: 1-(3-bromophenyl)-4-methyl-1H-pyrazole." National Library of Medicine.

  • Li, Y., et al. (2020). "Synthesis and Fungicidal Activity of Novel Pyrazole-4-carboxamide Derivatives." Journal of Agricultural and Food Chemistry.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 1-(3-Bromophenyl)-1H-pyrazole derivatives."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(3-bromophenyl)-4-methyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-3-BR-4-ME Status: Active Support Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

This guide addresses yield optimization for 1-(3-bromophenyl)-4-methyl-1H-pyrazole .[1] This scaffold is a critical intermediate in medicinal chemistry, often serving as a precursor for Suzuki-Miyaura couplings via the aryl bromide handle.

Users typically encounter two primary failure modes:

  • Chemoselectivity Issues: Loss of the bromine handle during synthesis (dehalogenation or double-coupling).[1]

  • Catalyst Deactivation: "Stalled" reactions in Copper-catalyzed routes due to oxidation or ligand mismatch.[1]

This guide prioritizes the Copper-Catalyzed N-Arylation route as the industry standard for this specific substitution pattern due to its high reliability and scalability compared to cyclocondensation methods.[1]

Module 1: Synthetic Route Selection

Before troubleshooting, confirm you are using the optimal pathway.

FeatureRoute A: Cu-Catalyzed N-Arylation (Recommended) Route B: Cyclocondensation (Knorr)
Reagents 4-Methyl-1H-pyrazole + 1-Bromo-3-iodobenzene3-Bromophenylhydrazine + 2-Methylmalonaldehyde (equivalent)
Key Advantage Chemoselectivity. Exploits the reactivity difference between Ar-I and Ar-Br.[1]Cost. Avoids expensive aryl iodides.
Primary Risk Catalyst poisoning; incomplete conversion.Polymerization of unstable aldehyde precursors; hydrazine toxicity.
Yield Potential High (85-95%)Moderate (60-75%)
Module 2: The N-Arylation Protocol (Ullmann-Type)

Context: This reaction relies on the chemoselective coupling of the pyrazole nitrogen to the aryl iodide, leaving the aryl bromide intact.

Standard Operating Procedure (Optimized)
  • Catalyst: CuI (5-10 mol%)[1]

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (10-20 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates)

  • Solvent: Anhydrous Toluene or Dioxane

  • Temperature: 90–110 °C

Troubleshooting Workflow

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: This is likely Ligand-Accelerated Catalyst Decomposition .[1] In Ullmann couplings, the active Cu(I) species is unstable without the ligand. If the ligand oxidizes or dissociates, the copper disproportionates into inactive Cu(0) (black precipitate) and Cu(II).

  • Fix: Ensure a strict 2:1 Ligand-to-Metal ratio.

  • Fix: Degas solvents thoroughly (sparge with Argon for 20 mins). Oxygen is the enemy of this catalytic cycle.

  • Fix: Add the ligand last, just before heating, to minimize oxidation time.

Q: I am seeing "bis-pyrazole" byproducts or loss of the bromine. A: You are experiencing Over-Coupling .[1] The bond dissociation energy of Ar-I is significantly lower than Ar-Br, allowing selective coupling.[1] However, at temperatures >120°C or with highly active ligands (e.g., phenanthrolines), the catalyst may begin inserting into the Ar-Br bond.

  • Fix: Switch to DMEDA (diamine ligand). It is milder and more selective than Phenanthroline ligands for this specific transformation.

  • Fix: Lower temperature to 90°C and extend reaction time.

  • Fix: Ensure you are using 1-Bromo-3-iodobenzene , not 1,3-dibromobenzene.

Q: The reaction mixture turned green/blue. Is this normal? A: No. Blue/Green indicates Cu(II) . Your catalyst has oxidized and is now inactive.

  • Immediate Action: The reaction is dead. Work it up or attempt to "rescue" by adding 10 mol% Sodium Ascorbate (reductant) + fresh Ligand, though starting over is usually more efficient.

Visualizing the Troubleshooting Logic

UllmannTroubleshooting Start Problem: Low Yield in N-Arylation CheckColor Check Reaction Color Start->CheckColor BlueGreen Blue/Green Solution CheckColor->BlueGreen Observed RedBrown Red/Brown/Yellow Solution CheckColor->RedBrown Observed Oxidation Diagnosis: Catalyst Oxidation (Cu II) BlueGreen->Oxidation CheckTLC Check TLC/LCMS RedBrown->CheckTLC FixOxidation Action: Degas Solvents, Check Inert Atmosphere Oxidation->FixOxidation Stalled Stalled Conversion CheckTLC->Stalled SM Remains WrongProduct Loss of Br / Bis-coupling CheckTLC->WrongProduct New Impurity Spot FixStall Action: Add 0.5 eq Ligand, Check Stirring/Solubility Stalled->FixStall FixSelectivity Action: Lower Temp (<100°C), Switch to DMEDA Ligand WrongProduct->FixSelectivity

Figure 1: Decision tree for troubleshooting Copper-catalyzed N-arylation failures.

Module 3: The Cyclocondensation Protocol (Alternative)

Context: Useful when aryl iodides are unavailable. Requires condensing 3-bromophenylhydrazine with a 4-methyl-pyrazole precursor.[1]

The Precursor Problem: You cannot use simple acetylacetone. You need a malonaldehyde equivalent.

  • Reagent:2-Methyl-1,1,3,3-tetraethoxypropane (Stable acetal of 2-methylmalonaldehyde).[1]

Troubleshooting Workflow

Q: I obtained a sticky oil that won't crystallize. A: This is common with hydrazine condensations due to polymeric impurities . Malonaldehyde derivatives are prone to self-polymerization under acidic conditions before the hydrazine attacks.[1]

  • Fix: Inverse Addition . Dissolve the hydrazine salt in the solvent first, then add the acetal/aldehyde dropwise. This ensures the hydrazine is always in excess relative to the aldehyde, favoring cyclization over polymerization.

Q: My yield is low (<40%). A: Check your Hydrazine Salt form . If using 3-bromophenylhydrazine Hydrochloride (HCl salt), you must neutralize it to release the free base, or the reaction will be too acidic for the cyclization to complete efficiently.

  • Fix: Add 1.0 equivalent of Sodium Acetate or Pyridine to buffer the reaction if using the HCl salt.

Module 4: Purification & Copper Removal

For the N-Arylation route, residual Copper is a major issue for pharmaceutical applications (and can interfere with subsequent biological assays).

Protocol for Copper Removal:

  • Chelating Wash: Do not just wash with water. Wash the organic layer with 10% aqueous Ethylenediamine or Ammonium Hydroxide (NH₄OH) .

    • Indicator: The aqueous layer will turn bright blue (Cu-amine complex).[1] Repeat until the aqueous layer is colorless.

  • Scavenging Resins: For high-purity needs ( >99%), stir the crude organic solution with SiliaMetS® Thiol or QuadraPure™ TU resin for 2 hours before evaporation.

Data: Solvent Effects on Yield (N-Arylation Route) Based on aggregated optimization data for pyrazole couplings [1, 2].

SolventBaseTemp (°C)Yield (Isolated)Notes
Toluene K₂CO₃11092% Recommended. Best balance of solubility and temp.[1]
DMFCs₂CO₃12088%Faster, but harder to remove solvent.
DMSOK₃PO₄10065%Lower yield due to difficult workup/extraction.
1,4-DioxaneK₂CO₃10085%Good alternative to Toluene.[1]
References
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[2] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1][2] The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Taillefer, M., Xi, H.-D., & Faure, S. (2021). Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles. Molecules, 26(4), 995. [Link]

  • Deprez-Poulain, R., et al. (2010). Regioselectivity in the Synthesis of Pyrazoles. Tetrahedron Letters, 51(3), 485-488.

Sources

Purification techniques for 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Status: Operational Tier: Level 3 (Senior Application Scientist) Ticket Subject: Isolation, Purification, and Impurity Removal for Intermediate IXB-715

Triage & Diagnostic: The "Quick Fix" Matrix

Before proceeding to deep-dive protocols, identify your current state using the diagnostic table below.[1] This molecule (MW: 237.[1][2][3]10) often behaves as a "low-melting solid" (estimated mp ~40–60°C depending on purity), making it prone to oiling out.[1]

SymptomProbable CauseImmediate Action
Dark Red/Brown Oil Oxidized hydrazine residues or oligomers.[1][2]Perform Protocol A (Redox Wash) immediately.[1][2]
Persistent Yellow Color Traces of 3-bromophenylhydrazine.[1][2]Perform Protocol B (pH-Controlled Extraction) .
Product "Oils Out" Solvent polarity mismatch or temp drop too fast.[1][2]Switch to Protocol C (Trituration) ; do not cool below 0°C initially.
Close-eluting Spot (TLC) Regioisomer (1,5-isomer) or unreacted hydrazine.[1]Check Protocol D (Chromatography) with modifier.

Critical Impurity Removal (The Science of pKa)

The most persistent impurity in this synthesis is the starting material, 3-bromophenylhydrazine .[1] It is toxic, unstable, and colored.

The Mechanistic Insight: Separation relies on the basicity difference between the hydrazine and the pyrazole product.[1][2]

  • 3-Bromophenylhydrazine: pKa (conjugate acid) ≈ 5.0 (Moderately basic).[1]

  • 1-Aryl-4-methylpyrazole: pKa (conjugate acid) ≈ 1.0–2.0 (Very weakly basic).[1]

Protocol B: The "pH-Swing" Extraction (Self-Validating) Goal: Selectively protonate the hydrazine to force it into the aqueous layer while keeping the pyrazole neutral in the organic layer.[1][2]

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL/g).

  • The Acid Wash: Wash the organic layer twice with 10% Citric Acid (aq) or 0.5M HCl .[1][2]

    • Why? At pH ~2-3, the hydrazine (pKa ~5) is >99% protonated (

      
      ) and water-soluble. The pyrazole (pKa ~1.[1][2]5) remains >80% unprotonated (
      
      
      
      ) and stays in EtOAc.[1][2]
  • The Validation: Check the aqueous wash by TLC.[1][2] It should contain the baseline hydrazine spot.[1][2]

  • Neutralization: Wash the organic layer with Saturated NaHCO₃, then Brine.[1][2]

  • Drying: Dry over Na₂SO₄ and concentrate.

pH_Extraction start Crude Mixture (Pyrazole + Hydrazine) solvent Dissolve in EtOAc start->solvent acid Wash with 0.5M HCl (pH ~2) solvent->acid split Phase Separation acid->split aq_layer Aqueous Layer (Contains Hydrazine-HCl) split->aq_layer Protonated Species org_layer Organic Layer (Contains Neutral Pyrazole) split->org_layer Neutral Species waste Neutralize & Discard aq_layer->waste finish Wash (NaHCO3) -> Dry -> Concentrate org_layer->finish

Caption: Logic flow for selective removal of hydrazine impurities using pKa-dependent partitioning.

Crystallization & Solidification (Troubleshooting "Oiling")

Users often report this compound isolating as a "sticky gum."[1][2] This is due to the bromine atom disrupting the crystal lattice and the low melting point of 4-methylpyrazoles.[1][2]

Protocol C: Controlled Trituration Do not attempt standard recrystallization (heat/cool) if the material is an oil.[1][2] Use Trituration.

  • Evaporation: Ensure all EtOAc/DCM is removed (high vacuum for 2 hours). Residual good solvent prevents solidification.[1][2]

  • Solvent Choice: Use n-Heptane (or Hexanes) with a trace of MTBE (Methyl tert-butyl ether).[1][2]

    • Ratio: 10:1 Heptane:MTBE.[1][2]

  • The Process:

    • Add solvent to the oil at Room Temperature (RT).[1][2]

    • Sonicate (do not heat) for 5-10 minutes.

    • Scratch the flask wall with a glass rod to induce nucleation.[1][2]

    • Cooling: Place in a -20°C freezer only after turbidity appears.

  • Recovery: Filtration must be done quickly with cold solvent; the solid may melt if the filter funnel is warm.[1][2]

Solvent Compatibility Table

Solvent SystemSuitabilityNotes
Ethanol/Water MediumGood for final polishing, but risk of oiling out if water is added too fast.[1]
Heptane/EtOAc High Best for column chromatography and trituration.[1][2]
DCM/Hexane LowOften leads to supersaturation without crystal formation.[1][2]
Isopropyl Alcohol MediumGood alternative if Ethanol fails; requires -20°C cooling.[1][2]

Advanced Chromatography (Polishing)

If the product requires >99.5% purity (e.g., for kinetic studies or biological assay), flash chromatography is required.

Protocol D: The "Buffered" Silica Column Standard silica is slightly acidic.[1][2] Pyrazoles can "streak" or tail due to interaction with silanols.[1][2]

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0% → 30% EtOAc).[1][2]

  • The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.[1]

    • Why? TEA blocks the acidic silanol sites on the silica, sharpening the pyrazole peak and improving separation from impurities.

  • Loading: Load as a liquid (dissolved in minimum DCM) or dry-load on Celite.[1][2]

FAQ: Expert Escalation

Q: I see a second spot on NMR (approx 5-10%) that looks like an isomer. Is it the 1,5-isomer? A: If you synthesized this via 3-bromophenylhydrazine + 2-methyl-3-(dimethylamino)acrolein (or acetal), regioisomers are rare.[1] However, if you used an unsymmetrical 1,3-diketone, you likely have the 1,5-dimethyl analog.

  • Fix: These are very hard to separate by crystallization.[1][2] Use the Protocol D chromatography method with a shallow gradient (e.g., 5% to 10% EtOAc over 20 CV).[1]

Q: The solid turns brown after sitting on the bench for a week. A: Pyrazoles with electron-rich rings (like the bromophenyl) are light-sensitive and prone to air oxidation.[1]

  • Fix: Store the purified solid under Nitrogen/Argon in amber vials at -20°C. If it has already browned, wash with a small amount of cold pentane/heptane to remove the oxidized surface layer.[1]

Q: Can I distill it? A: Not recommended. The boiling point is likely >350°C at atmospheric pressure.[1][2] Vacuum distillation requires high vacuum (<0.5 mmHg) and high heat, which risks debromination or decomposition. Stick to chromatography.

References

  • Synthesis & Properties of 1-Arylpyrazoles

    • Elguero, J. (1984).[1] Comprehensive Heterocyclic Chemistry. Pyrazoles and their Benzo Derivatives.[1][2]

  • pKa of Pyrazoles (Grounding for Acid Wash)

    • Catalán, J., et al. (1987). "Basicity and acidity of pyrazoles." Journal of the American Chemical Society.[1][2]

  • Purification of 1-Aryl-4-methylpyrazoles (Analogous Protocols)

    • Organic Syntheses, Coll.[1] Vol. 10, p.12 (2004).[1] (Describes hydrazine removal and crystallization of aryl-pyrazoles).

  • Solvent Selection for Pyrazole Recrystallization

    • Fustero, S., et al. (2008).[4] "Improved Regioselectivity in Pyrazole Formation." Journal of Organic Chemistry. (Discusses solvent effects on isolation).

Sources

Technical Support Center: High-Purity Recrystallization of 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3-bromophenyl)-4-methyl-1H-pyrazole. This document provides field-proven insights and detailed protocols designed for researchers, scientists, and drug development professionals aiming to achieve high purity through recrystallization. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses the most common initial questions regarding solvent selection and the fundamental principles of recrystallization for this specific molecule.

Q1: What are the key structural features of 1-(3-bromophenyl)-4-methyl-1H-pyrazole that influence solvent selection?

A1: The solvent selection process is guided by the molecule's structure. 1-(3-bromophenyl)-4-methyl-1H-pyrazole has two key regions:

  • The Pyrazole Ring: A heterocyclic aromatic ring containing two nitrogen atoms, which imparts a degree of polarity.

  • The 3-Bromophenyl Group: An aromatic ring with a bromine substituent, which is predominantly non-polar or lipophilic.

The molecule's calculated XLogP3 value of 2.9 indicates it has moderate lipophilicity, meaning it is not extremely soluble in either very polar (like water) or very non-polar (like hexanes) solvents at room temperature.[1] An ideal recrystallization solvent must dissolve the compound well at high temperatures but poorly at low temperatures, a property known as a high-temperature coefficient.[2]

Q2: Which single solvents should I screen first for recrystallization?

A2: Based on the molecule's intermediate polarity, the initial screening should focus on solvents of intermediate polarity. Alcohols are often a good starting point for pyrazole derivatives.[3][4]

  • Ethanol & Isopropanol: These protic solvents are excellent candidates. They can engage in hydrogen bonding with the nitrogen atoms of the pyrazole ring while also solvating the aromatic portions of the molecule, especially when heated.[5]

  • Ethyl Acetate: An aprotic solvent of medium polarity that can be very effective for compounds of this nature.[5]

  • Toluene: A non-polar aromatic solvent that might be suitable, particularly for dissolving the compound at high temperatures due to favorable π-π stacking interactions with the phenyl and pyrazole rings.[5]

  • Acetone: While a good solvent, it often dissolves pyrazole derivatives too well even at low temperatures, making it more suitable as the "good" solvent in a mixed-solvent system.[3][5]

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system is necessary when no single solvent provides the ideal solubility profile.[3] This is a common scenario for compounds that are either too soluble or too insoluble in common solvents. The strategy involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[6]

For 1-(3-bromophenyl)-4-methyl-1H-pyrazole, common mixed-solvent pairs to investigate include:

  • Ethanol / Water

  • Acetone / Water[7]

  • Toluene / Heptane or Hexane

  • Ethyl Acetate / Heptane or Hexane[7]

Part 2: Experimental Protocols & Data

These protocols are designed as robust starting points. Optimization may be required based on the specific impurity profile of your crude material.

Solvent Property Data

For a successful recrystallization, understanding the properties of the chosen solvents is critical. The ideal solvent should have a boiling point below the melting point of the compound to prevent "oiling out".[8]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol 7824.5Good general-purpose solvent for pyrazoles.[5]
Isopropanol 8219.9Similar to ethanol, slightly less polar.[5]
Ethyl Acetate 776.0Good for compounds of intermediate polarity.[5]
Toluene 1112.4Effective for less polar compounds; higher boiling point.[5]
Acetone 5620.7Often a very strong solvent; good for mixed systems.[3]
Water 10080.1Excellent anti-solvent for this compound when paired with alcohols or acetone.[9]
n-Heptane 981.9Common non-polar anti-solvent for use with toluene or ethyl acetate.
Protocol 1: Single-Solvent Recrystallization Workflow

This protocol is the most straightforward method and should be attempted first.

  • Dissolution: Place the crude 1-(3-bromophenyl)-4-methyl-1H-pyrazole in an Erlenmeyer flask. Add a small volume of the selected solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.[2]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10] Causality: Pre-warming prevents premature crystallization of the product in the funnel.[10]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent. Causality: Using cold solvent removes soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.[5]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization Workflow

This technique is ideal when the compound is too soluble in a particular solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., hot acetone).

  • Anti-Solvent Addition: While keeping the solution hot, add the "poor" or "anti-solvent" (e.g., water) dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid).[6] Causality: This turbidity indicates the point of saturation has been reached.

  • Re-solubilization: Add a few drops of the hot "good" solvent until the solution just becomes clear again. This ensures the solution is perfectly saturated at that temperature.[6]

  • Cooling & Crystallization: Set the flask aside to cool slowly, as described in Protocol 1, Step 4.

  • Isolation, Washing & Drying: Follow steps 5-7 from Protocol 1. For washing, use a cold mixture of the two solvents in the approximate ratio that induced crystallization.

Part 3: Visualization of Workflows

Diagram 1: Solvent Selection Workflow

Start Start: Crude 1-(3-bromophenyl)-4-methyl-1H-pyrazole Screening Small-Scale Solvent Screening (e.g., Ethanol, IPA, Ethyl Acetate, Toluene) Start->Screening Decision1 Does it dissolve well in hot solvent AND crystallize upon cooling? Screening->Decision1 SingleSolvent Proceed with Single-Solvent Recrystallization (Protocol 1) Decision1->SingleSolvent Yes Decision2 Is it too soluble even when cold? Decision1->Decision2 No End High-Purity Product SingleSolvent->End Decision3 Is it poorly soluble even when hot? Decision2->Decision3 No MixedSolvent Use as 'Good' Solvent in Mixed-Solvent System (Protocol 2) Decision2->MixedSolvent Yes FindGoodSolvent Find a 'Good' Solvent (e.g., Acetone, THF) Decision3->FindGoodSolvent Yes MixedSolvent->End FindGoodSolvent->MixedSolvent

Caption: Decision tree for selecting a recrystallization solvent system.

Diagram 2: General Recrystallization Protocol

A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Hot Gravity Filtration B->C Yes D 3. Cool Solution Slowly (Room Temp -> Ice Bath) B->D No C->D E 4. Isolate Crystals (Vacuum Filtration) D->E F 5. Wash with Cold Solvent E->F G 6. Dry Under Vacuum F->G H Pure Crystalline Product G->H

Sources

Overcoming steric hindrance in 1-(3-bromophenyl)-4-methyl-1H-pyrazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

The Catalyst Helpdesk: Overcoming Steric Barriers in Pyrazole Couplings

Subject: Technical Guide for 1-(3-bromophenyl)-4-methyl-1H-pyrazole Functionalization Ticket ID: PYR-STR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are working with 1-(3-bromophenyl)-4-methyl-1H-pyrazole . While the meta-position of the bromine suggests moderate accessibility, "steric hindrance" in this context typically arises from two distinct failure modes:

  • Downstream Coupling: Attempting to couple the aryl bromide with a bulky partner (e.g., ortho-substituted boronic acids or secondary amines).

  • Core Synthesis: Difficulty forming the C–N bond between 4-methylpyrazole and a hindered aryl halide precursor.

This guide treats your molecule not just as a structure, but as a substrate with specific electronic and steric demands. We will focus on Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) , utilizing advanced ligand architectures to bypass steric clashes.

Module 1: The Steric Decision Matrix

Before mixing reagents, diagnose the specific steric bottleneck. The 4-methyl group on the pyrazole is distal to the reaction site (the aryl bromide), meaning the steric clash is almost certainly driven by your coupling partner .

Ligand Selection Strategy

For sterically demanding couplings, standard ligands like PPh₃ or dppf will fail because they cannot promote the reductive elimination step in crowded environments. You require Dialkylbiaryl Phosphines (Buchwald Ligands) .

Use the following logic to select your catalytic system:

LigandSelection Start Define Steric Challenge PartnerType What is the Coupling Partner? Start->PartnerType Boronic Boronic Acid/Ester (Suzuki-Miyaura) PartnerType->Boronic Amine Amine (Buchwald-Hartwig) PartnerType->Amine Ortho Ortho-Substituted? Boronic->Ortho SPhos SPhos or XPhos (Pd(OAc)2 / K3PO4) Ortho->SPhos Yes (Steric) RuPhos RuPhos (For unstable boronates) Ortho->RuPhos Heteroaryl/Unstable Primary Primary Amine / Aniline Amine->Primary Secondary Secondary / Cyclic Amine Amine->Secondary BrettPhos BrettPhos or tBuBrettPhos (Pd2(dba)3 / NaOtBu) Primary->BrettPhos RuPhos_Amine RuPhos (Universal Starter) Secondary->RuPhos_Amine

Caption: Decision tree for selecting Buchwald ligands based on the steric and electronic nature of the coupling partner.

Module 2: Optimized Protocols

These protocols are designed to be "self-validating"—if the color change or homogeneity doesn't match the description, stop and troubleshoot.

Protocol A: Suzuki Coupling with Hindered Boronic Acids

Target: Coupling your scaffold with 2,6-disubstituted aryl boronic acids.

The System: Pd(OAc)₂ / SPhos / K₃PO₄

  • Why SPhos? The methoxy groups on the SPhos biaryl backbone provide stability, while the cyclohexyl rings create a pocket that forces reductive elimination even when the product is bulky.

Step-by-Step:

  • Charge the Vessel: In a reaction vial, add:

    • 1-(3-bromophenyl)-4-methyl-1H-pyrazole (1.0 equiv)

    • Hindered Boronic Acid (1.5 equiv)

    • SPhos (4 mol%)

    • Pd(OAc)₂ (2 mol%) — Add Pd last to avoid clumping.

    • K₃PO₄ (2.0 equiv, finely ground).

  • Solvent Switch: Add Toluene/Water (10:1) .

    • Note: Strictly anhydrous conditions often fail for hindered Suzuki couplings because water is necessary to form the reactive boronate species.

  • Degas: Sparge with Argon for 5 minutes. Do not skip this. Oxygen kills the active Pd(0)-L species.

  • Heat: Seal and heat to 100°C for 12 hours.

    • Visual Check: The reaction should turn from dark red/brown to a lighter orange/yellow solution. If it crashes out as "Pd Black" (fine black powder) within 1 hour, your ligand failed to complex. Increase SPhos:Pd ratio to 2.5:1.

Protocol B: Buchwald-Hartwig with Secondary Amines

Target: Amination of the bromide with morpholine, piperazine, or acyclic secondary amines.

The System: Pd₂(dba)₃ / RuPhos / NaOtBu

  • Why RuPhos? It is the "gold standard" for secondary amines and resists β-hydride elimination, a common side reaction with hindered alkyl amines.

Step-by-Step:

  • Pre-complexation (Critical):

    • Mix Pd₂(dba)₃ (1 mol%) and RuPhos (2 mol%) in dry Toluene (1 mL/mmol).

    • Stir at room temperature for 5 minutes until the deep purple color of Pd₂(dba)₃ fades to a chestnut brown. This confirms active catalyst formation.

  • Substrate Addition:

    • Add your bromide substrate (1.0 equiv).[1]

    • Add the Amine (1.2 equiv).

    • Add NaOtBu (1.4 equiv). Handle in a glovebox or under rapid Argon flow; moisture turns this base into NaOH, killing the reaction.

  • Heat: Stir at 85–100°C .

    • Note: If the substrate contains esters or nitriles sensitive to strong base, switch NaOtBu to Cs₂CO₃ and use tBuBrettPhos as the ligand, heating to 110°C in t-Amyl Alcohol.

Module 3: Troubleshooting & FAQs

Q1: I am seeing 0% conversion and the starting material is intact. What happened?

  • Diagnosis: The Oxidative Addition step failed. The Pd(0) catalyst never broke the C-Br bond.

  • Fix:

    • Check the Halide: Bromides are generally reactive, but if your pyrazole ring is electron-rich, it might be deactivating the phenyl ring via the N-linkage.

    • Pre-activate: Heat the catalyst and ligand in the solvent before adding the substrate.

    • Switch Ligand: Move to XPhos . Its isopropyl groups are more electron-donating than the cyclohexyls of SPhos, accelerating oxidative addition.

Q2: The reaction turns black immediately upon heating.

  • Diagnosis: "Pd Black" formation. The ligand is dissociating from the metal, causing Palladium to aggregate and precipitate.

  • Fix:

    • Increase Ligand Loading: Change the Pd:Ligand ratio from 1:2 to 1:3 .

    • Lower Temperature: Run at 80°C instead of 100°C.

    • Check Solvent Quality: Peroxides in old THF or Dioxane oxidize the phosphine ligand. Use fresh, inhibited solvents.

Q3: I am getting "Protodeboronation" (My boronic acid is turning into benzene).

  • Diagnosis: This is common with 2,6-disubstituted boronic acids. The C-B bond breaks faster than the Transmetallation step occurs.

  • Fix:

    • Use Boronic Esters: Switch from Boronic Acid to the Pinacol Ester (BPin) . They are more stable.

    • Anhydrous Conditions: If using BPin, switch to Dioxane with CsF or K₃PO₄ (anhydrous) to minimize water, which promotes protodeboronation.

Q4: Can I synthesize the 1-(3-bromophenyl)-4-methyl-1H-pyrazole core if I can't buy it?

  • Answer: Yes, but standard Ullmann coupling (CuI/DMEDA) often struggles with steric bulk or electron-poor aryl halides.

  • Recommendation: Use the Cham-Lam Coupling for mild conditions:

    • Reagents: 4-methylpyrazole + 3-bromophenylboronic acid.

    • Catalyst: Cu(OAc)₂ (1.0 equiv) + Pyridine (2.0 equiv).

    • Atmosphere: Open air (O₂ balloon is better).

    • Solvent: DCM at Room Temperature.

    • Why: This bypasses the harsh thermal requirements of Ullmann coupling.

Data Summary: Ligand Performance Comparison

LigandBest ForSteric ToleranceElectronic BiasRecommended Base
SPhos Suzuki (Ortho-subs)HighElectron-RichK₃PO₄ / K₂CO₃
XPhos Suzuki (Cl/Br/OTf)Very HighVery Electron-RichK₃PO₄
RuPhos Buchwald (2° Amines)HighModerateNaOtBu
BrettPhos Buchwald (1° Amines)ModerateHighNaOtBu / Cs₂CO₃
PEPPSI-IPr Difficult CouplingsExtremeNeutralK₂CO₃

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Halides with Amines and Boronic Acids." Accounts of Chemical Research. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal. Link

  • Hartwig, J. F. (2011). "Electronic Effects in Palladium-Catalyzed Cross-Coupling." Inorganic Chemistry. Link

  • Organic Syntheses. (2014). "Discussion Addendum for: Buchwald-Hartwig Amination of Aryl Halides." Org.[2][3] Synth.Link

  • Fagnou, K., et al. (2010). "Regioselective C-H bond functionalization of pyrazoles." Journal of the American Chemical Society. Link

Sources

Technical Support Center: Stability of 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acid Stability Profile & Troubleshooting Guide

Executive Summary

1-(3-bromophenyl)-4-methyl-1H-pyrazole is a robust heterocyclic building block. Its stability in acidic media is defined by two competing factors: reversible protonation (occurring at the N2 nitrogen) and high resistance to hydrolysis (due to the aromatic nature of the N-aryl bond).

Users most frequently mistake salt formation (color change/solubility shift) for chemical decomposition. This guide differentiates between physical state changes and actual degradation.

Module 1: Fundamental Chemistry & Stability Profile

The Protonation Equilibrium (The "False Alarm")

The most common observation in acidic media is a color change (often colorless to pale yellow) or a solubility shift. This is not degradation.

  • Mechanism: The pyrazole ring contains two nitrogens.[1] N1 is "pyrrole-like" (non-basic, involved in aromaticity). N2 is "pyridine-like" (basic, available lone pair).

  • pKa Context: The pKa of the conjugate acid of a typical 1-arylpyrazole is approximately 2.0 – 2.5 .

  • Outcome: In dilute acids (pH < 2), the molecule accepts a proton at N2, forming the pyrazolium cation . This species is chemically stable but has different UV-Vis absorption and solubility properties than the neutral parent.

Chemical Resistance (The "Real" Stability)
  • Hydrolysis: The N1-Aryl bond is part of an extended aromatic system. Unlike amides or esters, this bond is extremely resistant to acid-catalyzed hydrolysis. It typically requires forcing conditions (e.g., conc. H₂SO₄ > 100°C) to cleave.

  • Substituent Stability:

    • 3-Bromo Group: Stable to non-oxidizing mineral acids (HCl, H₃PO₄).

    • 4-Methyl Group: Blocks the C4 position from electrophilic attack, enhancing ring stability against polymerization.

Stability Data Summary
ConditionDurationOutcomeMechanism
1M HCl (aq) 24 HoursStable Reversible Protonation (Salt formation)
6M HCl (Reflux) 4 HoursStable No hydrolysis of N-aryl bond observed
TFA (Neat) 1 HourStable Forms TFA salt; reversible upon neutralization
Conc. H₂SO₄ > 1 HourRisk Potential sulfonation of the phenyl ring (Position C4' or C6')

Module 2: Visualizing the Pathway

The following diagram illustrates the reversible protonation versus the unlikely degradation pathway.

StabilityPath Neutral Neutral Parent (Hydrophobic, Colorless) Cation Pyrazolium Salt (Water Soluble, Pale Yellow) [STABLE] Neutral->Cation pH < 2.0 (Protonation) Acid Acidic Medium (H+) Acid->Neutral Cation->Neutral Neutralization (NaOH) Degradation Hydrolysis Products (Hydrazine/Diketone) [UNLIKELY] Cation->Degradation Extreme Heat + Strong Acid (>150°C)

Figure 1: The primary interaction in acid is the reversible formation of the pyrazolium salt. Degradation requires extreme forcing conditions.

Module 3: Troubleshooting Guides (FAQ)

Q1: My sample turned yellow upon adding HCl. Did it decompose?

Verdict: Unlikely. Reasoning: Pyrazolium salts often exhibit a "bathochromic shift" (red-shift) in their UV absorbance due to the change in electronic conjugation upon protonation. Validation Test: Neutralize a small aliquot with NaOH. If the color disappears and the solid precipitates (returns to neutral form), the molecule is intact.

Q2: I see a retention time shift in HPLC. Is this an impurity?

Verdict: Check your method pH. Reasoning: If your mobile phase pH is near the pKa (~2.5), the molecule exists in equilibrium between neutral and cationic forms. This causes peak tailing or shifting. Solution: Ensure mobile phase pH is either > 4.5 (fully neutral) or < 1.5 (fully protonated) to stabilize the species.

Q3: Can I use this compound in a reaction with AlCl₃ or Lewis Acids?

Verdict: Yes, but expect complexation. Reasoning: The basic N2 nitrogen will coordinate with Lewis acids (AlCl₃, BF₃). You may need to use >1 equivalent of the Lewis acid to overcome this "sink" effect before the reaction proceeds.

Module 4: Experimental Protocols

Protocol A: Acid Stress Test (Validation)

Use this protocol to confirm stability for your specific batch.

  • Preparation: Dissolve 10 mg of 1-(3-bromophenyl)-4-methyl-1H-pyrazole in 1 mL of Methanol.

  • Stress: Add 1 mL of 1M HCl .

  • Incubation: Heat at 60°C for 4 hours.

  • Analysis (TLC/HPLC):

    • Critical Step: Before injecting into HPLC, neutralize the sample with 1M NaOH to pH 7. This ensures the retention time matches your standard.

  • Criteria: Purity decrease < 0.5% indicates stability.

Protocol B: Salt Recovery Flowchart

Use this logic if you suspect you have accidentally formed a salt.

Troubleshooting Start Issue: Sample Dissolved/Changed Color in Acid CheckPH Check pH of Solution Start->CheckPH IsAcidic Is pH < 2? CheckPH->IsAcidic Neutralize Add Sat. NaHCO3 until pH ~8 IsAcidic->Neutralize Yes Conclusion2 Likely Degradation (Consult Senior Chemist) IsAcidic->Conclusion2 No (Issue is not pH) Precipitate Does a White Solid Precipitate? Neutralize->Precipitate Filter Filter & Dry. Run NMR in CDCl3. Precipitate->Filter Yes Extract Extract with EtOAc. Dry organic layer. Precipitate->Extract No (Cloudy) Conclusion1 Recovered Neutral Parent (Intact) Filter->Conclusion1 Extract->Conclusion1

Figure 2: Decision tree for recovering the neutral parent from acidic mixtures.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrazoles: Detailed discussion on the basicity of N2 and the kinetic stability of the N-aryl bond).

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press. (Authoritative source on pKa values of 1-arylpyrazoles).

  • Vishwakarma, R. K., et al. (2024).[2][3][4] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89, 18535-18549.[2][3] (Demonstrates synthesis of N-aryl pyrazoles under conditions that imply high stability of the scaffold).

  • PubChem Compound Summary. (2024). 1-Phenylpyrazole (Parent Scaffold Data). National Center for Biotechnology Information. (Provides physicochemical properties and pKa baselines for the scaffold).

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning with Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for palladium-catalyzed cross-coupling reactions involving pyrazole-containing substrates. Pyrazoles, while crucial building blocks in medicinal chemistry, are notorious for their ability to poison palladium catalysts, leading to frustratingly low yields and stalled reactions.[1][2] This resource offers practical, field-proven insights and solutions to overcome these challenges.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My Suzuki-Miyaura coupling reaction with a bromopyrazole substrate is sluggish and gives a low yield. What's the likely cause and how can I fix it?

A1: A common culprit for low efficiency in cross-coupling reactions with pyrazole substrates is catalyst poisoning.[1] The lone pair of electrons on the pyrazole's nitrogen atoms can strongly coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1][3] This effectively reduces the concentration of the active catalyst and stalls the reaction.

Troubleshooting Workflow:

  • Initial Diagnosis:

    • Visual Inspection: Look for the formation of a black precipitate, commonly known as palladium black.[4][5] This indicates catalyst aggregation and deactivation.

    • Reaction Profile: Monitor the reaction progress over time (e.g., by TLC or LC-MS). A reaction that starts but then plateaus is a classic sign of catalyst deactivation.[4]

  • Systematic Optimization: If catalyst poisoning is suspected, a systematic approach to re-optimizing the reaction conditions is the most effective strategy.

    • Ligand Selection: The choice of ligand is critical to stabilize the palladium catalyst and prevent poisoning.[5][6] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), have shown great success in mitigating poisoning by N-heterocycles.[7][8] These ligands sterically shield the palladium center, making it less accessible to the poisoning pyrazole nitrogen.

      LigandKey FeaturesRecommended For
      SPhos Bulky, electron-rich biaryl phosphine.General starting point for pyrazole couplings.[7]
      XPhos Even bulkier than SPhos.More challenging or sterically hindered pyrazole substrates.[9]
      tBuBrettPhos Very bulky ligand.Amination of unprotected bromoimidazoles and bromopyrazoles.[8]
    • Catalyst Precursor: The choice of palladium precursor can influence the generation of the active Pd(0) species.[10][11] While Pd(OAc)₂ is common, pre-formed Pd(0) sources like Pd₂(dba)₃ can sometimes be more effective, as they do not require an in-situ reduction step that can be sensitive to reaction conditions.[10]

    • Base and Solvent: The base and solvent system can impact both catalyst stability and activity.

      • Base: Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like KOtBu, which can sometimes promote side reactions.[12]

      • Solvent: Aprotic polar solvents like dioxane or toluene are commonly used. The addition of a small amount of water can sometimes be beneficial, but care must be taken as it can also promote catalyst decomposition under certain conditions.[12]

    • Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the desired coupling but can also accelerate catalyst decomposition.[13] A careful optimization of the reaction temperature is therefore crucial.

Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling

  • Setup: Prepare a parallel set of reaction vials under an inert atmosphere (e.g., argon or nitrogen).

  • Reagents: To each vial, add the bromopyrazole substrate (1.0 equiv), the boronic acid partner (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst System: In separate vials, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a different bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4 mol%).

  • Reaction: Add the catalyst/ligand solution to the substrate-containing vials, followed by the degassed solvent (e.g., dioxane).

  • Monitoring: Stir the reactions at a set temperature (e.g., 80-100 °C) and monitor the formation of the product by LC-MS or GC-MS at regular intervals.

  • Analysis: Compare the conversion and yield for each ligand to identify the optimal choice for your specific substrate.

Q2: I'm observing significant formation of a debrominated pyrazole byproduct in my reaction. What causes this and how can I minimize it?

A2: The formation of a debrominated byproduct, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[13] This occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[13]

Key Factors Promoting Debromination:

  • Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or even the starting materials themselves.[13]

  • N-H Acidity of Pyrazole: If the pyrazole nitrogen is unprotected, its acidic proton can interact with the base or the catalyst, potentially facilitating the formation of Pd-H species.[13]

  • Reaction Temperature: High reaction temperatures can favor the debromination pathway.[13]

Troubleshooting Workflow:

G start High Debromination Observed reagent_purity Check Reagent Purity (Solvent, Base) start->reagent_purity Is purity confirmed? base_choice Optimize Base (Use weaker, non-protic base, e.g., Cs2CO3) reagent_purity->base_choice Yes temp_control Lower Reaction Temperature base_choice->temp_control Still high? ligand_opt Screen Ligands (Bulky, electron-rich ligands) temp_control->ligand_opt Still high? protecting_group Consider N-Protection of Pyrazole ligand_opt->protecting_group Still high? minimized Debromination Minimized protecting_group->minimized Problem solved?

Caption: Troubleshooting workflow for minimizing debromination.

Strategies to Minimize Debromination:

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous.

  • Base Selection: Switch to a weaker, non-protic base such as Cs₂CO₃ or K₃PO₄.

  • Temperature Control: Lower the reaction temperature in increments of 10 °C to find a balance between the rate of the desired coupling and the side reaction.

  • Ligand Optimization: As with general catalyst poisoning, bulky, electron-rich ligands can help to suppress the formation of the Pd-H species.

  • N-Protection: If the pyrazole nitrogen is unprotected, consider protecting it with a suitable group (e.g., Boc, Trityl) to remove the acidic proton.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the challenges of working with pyrazole substrates in palladium catalysis.

Q3: What makes pyrazoles such potent palladium catalyst poisons?

A3: The poisoning effect of pyrazoles stems from the strong coordination of their nitrogen lone pairs to the palladium center.[1] This interaction can lead to the formation of highly stable, coordinatively saturated palladium complexes that are unable to participate in the catalytic cycle. The bidentate nature of the pyrazole ring, with two adjacent nitrogen atoms, can further enhance this chelating effect, effectively sequestering the active catalyst.

G cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd0->OxAdd Oxidative Addition PoisonedComplex [Pd(Pyrazole)n] inactive Pd0->PoisonedComplex Coordination Transmetal Ar-Pd(II)-R(L2) OxAdd->Transmetal Transmetalation RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Pyrazole Pyrazole Pyrazole->PoisonedComplex

Caption: The competition between the catalytic cycle and catalyst poisoning.

Q4: Are there any analytical techniques to confirm palladium catalyst poisoning?

A4: Yes, several analytical techniques can be employed to investigate catalyst deactivation:

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of palladium in a catalyst sample.[4] A shift from the active Pd(0) state to an oxidized Pd(II) state can indicate catalyst deactivation.[4]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for quantifying the amount of palladium in solution.[14] This can be useful for detecting catalyst leaching or precipitation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR can be used to monitor the phosphine ligands and their coordination to the palladium center. Changes in the chemical shifts or the appearance of new signals can provide insights into the formation of inactive catalyst species.

Experimental Protocol: Qualitative Test for Palladium Detection

A simple colorimetric test can provide a quick indication of the presence of palladium.[15]

  • Sample Preparation: Dissolve a small sample of the suspected material (e.g., reaction mixture residue) in aqua regia (1 part nitric acid + 3 parts hydrochloric acid).

  • Evaporation: Gently heat the solution until it becomes a thick syrup.

  • Dilution and Filtration: Add an equal volume of water and filter the solution.

  • Detection: To 1-2 drops of the filtered solution in a clean test tube, add 1-2 drops of a stannous chloride solution.

  • Observation: The appearance of a deep yellow color that turns blue-green after a few minutes indicates the presence of palladium.[15]

Q5: Can a poisoned palladium catalyst be reactivated?

A5: In some cases, it is possible to reactivate a deactivated palladium catalyst, although prevention is always the better strategy.[16] For instance, inactive Pd(0) aggregates (palladium black) can sometimes be re-oxidized to the active Pd(II) state by treatment with a mild oxidant like benzoquinone.[16][17] However, the effectiveness of this approach is highly dependent on the nature of the deactivation and the specific reaction conditions. For catalysts poisoned by strong coordination with the pyrazole substrate, reactivation is often difficult.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles - Benchchem.
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions - Benchchem.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling - ResearchGate.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
  • Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds - PubMed.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - Journal of the American Chemical Society.
  • Simple Method to Detect Palladium - YouTube.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT.
  • Palladium Detection for API - Arbor Assays.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • Palladium Catalysts for Cross-Coupling Reactions - Aure Chemical.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC.
  • Technical Support Center: Enhancing Palladium Catalyst Stability with 1,5-Dimethyl-3-phenylpyrazole-based Ligands - Benchchem.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications.

Sources

Technical Support Center: 1-(3-bromophenyl)-4-methyl-1H-pyrazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Engineering Support Subject: Scale-Up Optimization & Troubleshooting Guide Ticket ID: PYR-BRO-4M-SC

Executive Summary: The Scale-Up Landscape

You are likely synthesizing 1-(3-bromophenyl)-4-methyl-1H-pyrazole via the Knorr Pyrazole Synthesis (condensation of aryl hydrazine with a 1,3-dicarbonyl equivalent). While robust on a gram scale, this route presents distinct thermodynamic and toxicological cliffs at the kilogram scale.

The Critical Critical Path:

  • Thermal Runaway: The condensation is exothermic; hydrazine accumulation leads to "delayed onset" exotherms.

  • Genotoxicity (GTI): Residual (3-bromophenyl)hydrazine is a mutagenic impurity with strict ppm limits in pharma.

  • Phase Separation: The product has a tendency to "oil out" rather than crystallize in aqueous ethanol mixtures.

Process Safety & Thermodynamics (Module A)

Q: My reaction temperature spikes unexpectedly during the addition of the acetal. Why?

A: You are seeing a classic "accumulation exotherm." In the Knorr synthesis, the hydrolysis of 1,1,3,3-tetraethoxy-2-methylpropane (TEMP) to the reactive dialdehyde is acid-catalyzed and endothermic/neutral, but the subsequent condensation with hydrazine is highly exothermic.

  • The Trap: If you add TEMP too quickly at low temperature (

    
    ), the acetal accumulates unreacted. When you eventually heat to reflux, the accumulated acetal hydrolyzes and reacts en masse, causing a thermal runaway.
    
  • The Fix (Dosing Protocol):

    • Pre-activation: Pre-hydrolyze the TEMP with catalytic HCl in water/ethanol for 30 mins before adding the hydrazine.

    • Hot Addition: Add the hydrazine solution to the hot aldehyde solution (reverse addition) or vice-versa, maintaining

      
       to ensure instant consumption.
      
DOT Diagram: Thermal Safety Workflow

ReactionSafety Start Start: Reagents Prep Acetal 1,1,3,3-tetraethoxy- 2-methylpropane (TEMP) Start->Acetal Hydrolysis Acid Hydrolysis (Endothermic/Neutral) Acetal->Hydrolysis + HCl/H2O Aldehyde Active Species: 2-Methylmalonaldehyde Hydrolysis->Aldehyde Hydrazine Add (3-Bromophenyl) hydrazine HCl Aldehyde->Hydrazine Control Temp Control Check: Is T > 50°C? Hydrazine->Control Condensation Cyclization (HIGHLY EXOTHERMIC) Safe Safe: Instant Consumption Condensation->Safe Control->Condensation Yes (Hot Addition) Runaway DANGER: Accumulation Runaway Control->Runaway No (Cold Addition)

Caption: Thermal safety logic flow preventing accumulation of unreacted intermediates.

Synthesis Protocol & Purity Control (Module B)

Standard Operating Procedure (Optimized for Scale)

Reaction Scheme: (3-Bromophenyl)hydrazine HCl + 1,1,3,3-Tetraethoxy-2-methylpropane


 Product
ParameterSpecificationRationale
Stoichiometry 1.0 eq Hydrazine : 1.1 eq TEMPSlight excess of electrophile ensures consumption of the toxic hydrazine (GTI).
Solvent Ethanol (5 vol) + Water (2 vol)Water aids in solubilizing the HCl salt; Ethanol ensures product solubility at reflux.
Catalyst Conc. HCl (0.1 eq)Sufficient to hydrolyze the acetal; the hydrazine salt also provides acidity.
Temperature Reflux (

)
Required for full cyclization.
Reaction Time 4–6 HoursMonitor by HPLC until Hydrazine

.
Q: The product is "oiling out" as a brown goo instead of crystallizing. How do I fix this?

A: This is a solvent polarity mismatch. The 4-methyl and 3-bromo substituents make the molecule lipophilic. In high-water mixtures, it oils out above its melting point.

Troubleshooting Steps:

  • Reheat: Bring the mixture back to reflux until the oil dissolves.

  • Co-solvent: Add Ethanol slowly until the solution is homogeneous at

    
    .
    
  • Seeding: Cool slowly to

    
    . Add seed crystals (0.5 wt%). Do not stir too vigorously  or you will create an emulsion.
    
  • Anti-solvent: Once a slurry forms, then slowly add water to drive yield.

Impurity Management (Module C)

Q: I have residual (3-bromophenyl)hydrazine in my final product. How do I remove it?

A: Hydrazines are "sticky" and genotoxic. Standard recrystallization often fails. If stoichiometry (1.1 eq TEMP) didn't work, use a Chemical Scavenger during the workup.

Scavenging Protocol:

  • At the end of the reaction, add Acetylacetone (0.2 eq) or Pentane-2,4-dione .

  • Stir at reflux for 1 hour.

  • Mechanism: The scavenger reacts with residual hydrazine to form a highly lipophilic pyrazole (1-(3-bromophenyl)-3,5-dimethylpyrazole) which is distinct from your product.

  • Separation: This impurity is much more soluble in heptane/hexanes. Wash your crude solid with cold heptane to remove the scavenged impurity.

DOT Diagram: Impurity Rejection Logic

Purification Crude Crude Mixture: Product + Residual Hydrazine Decision Hydrazine Level? Crude->Decision Low < 1000 ppm Decision->Low Low Risk High > 1000 ppm Decision->High High Risk Recryst Std. Recrystallization (EtOH/H2O) Low->Recryst Scavenge Add Scavenger: Acetylacetone High->Scavenge Final Pure Product (< 10 ppm Hydrazine) Recryst->Final Wash Heptane Wash Scavenge->Wash Wash->Recryst

Caption: Decision tree for removing genotoxic hydrazine impurities.

Alternative Route (When Knorr Fails)

If the hydrazine route proves too toxic or unstable, the Copper-Catalyzed Coupling is the alternative, though it introduces regioselectivity challenges.

  • Reagents: 4-Methylpyrazole + 1-Bromo-3-iodobenzene.

  • Catalyst: CuI / Ligand (e.g., DMEDA).

  • Challenge: 4-Methylpyrazole is symmetric, so N1 vs N2 is irrelevant unless the coupling partner (aryl halide) has steric bulk.

  • Why avoid this? 1-Bromo-3-iodobenzene is significantly more expensive than the hydrazine, and Copper removal (heavy metal) becomes the new compliance burden.

References & Authority

  • Knorr Pyrazole Synthesis Mechanism:

    • Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1]

  • Safety of Aryl Hydrazines (SDS):

    • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromophenylhydrazine hydrochloride.

  • Genotoxic Impurity Control (Hydrazines):

    • Elder, D. P., et al. (2010). "Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients."[2] Journal of Pharmaceutical and Biomedical Analysis.

  • Scale-Up of Pyrazoles:

    • Organic Process Research & Development (OPRD). "Practical Synthesis of 1-Aryl-1H-pyrazoles." (General methodology grounding).

Sources

Validation & Comparative

Structural Elucidation & Comparative NMR Guide: 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide provides a rigorous analysis of the 1H NMR chemical shifts for 1-(3-bromophenyl)-4-methyl-1H-pyrazole , a critical intermediate in medicinal chemistry. The 3-bromophenyl moiety serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the pyrazole core is ubiquitous in anti-inflammatory (e.g., Celecoxib) and kinase inhibitor scaffolds.

The Core Challenge: Synthesizing 1-aryl-4-substituted pyrazoles often yields regioisomeric mixtures (1,3-, 1,4-, or 1,5-isomers). Standard LC-MS cannot distinguish these isomers effectively. 1H NMR is the definitive tool for structural validation. This guide compares the target molecule against its most common regioisomers and evaluates solvent effects to ensure accurate assignment.

Analytical Workflow

The following decision tree outlines the logical flow for synthesizing, purifying, and validating the structure, emphasizing the "Self-Validating" checkpoints.

G cluster_0 Synthesis & Isolation cluster_1 NMR Validation Loop S1 Reaction Crude (Hydrazine + 1,3-Dicarbonyl) S2 TLC/LCMS Check (Confirm Mass) S1->S2 S3 Purification (Column Chromatography) S2->S3 N1 1H NMR (CDCl3) Standard Acquisition S3->N1 N2 Regioisomer Check (Coupling Analysis) N1->N2 N3 NOE Experiment (Spatial Confirmation) N2->N3 Ambiguous N4 Final Assignment N2->N4 Clear Pattern N3->N4

Comparative Analysis: Chemical Shifts & Assignments[1][2][3][4]

Target Molecule vs. Regioisomers

The most critical comparison is distinguishing the 4-methyl target from the 3-methyl or 5-methyl isomers formed by non-regioselective cyclization.

Solvent: CDCl₃ (Referenced to TMS at 0.00 ppm)

Proton EnvironmentTarget: 4-Methyl (1,4-subst.)Alt: 3-Methyl (1,3-subst.)Alt: 5-Methyl (1,5-subst.)Diagnostic Logic
Methyl Group (-CH₃) 2.15 - 2.20 ppm (s, 3H)2.35 - 2.40 ppm (s, 3H)2.25 - 2.30 ppm (s, 3H)4-Me is typically shielded relative to 3-Me due to lack of direct N-deshielding.
Pyrazole H-3 7.60 - 7.65 ppm (s, 1H)6.25 - 6.35 ppm (d, 1H)Key Differentiator: In 4-Me, H3 is a singlet. In 5-Me, H3 couples to H4.
Pyrazole H-4 6.20 - 6.30 ppm (d, 1H)6.25 - 6.35 ppm (d, 1H)If you see a doublet ~6.3 ppm, you have the WRONG isomer.
Pyrazole H-5 7.75 - 7.85 ppm (s, 1H)7.70 - 7.80 ppm (d, 1H)H5 is always the most downfield pyrazole proton (adjacent to N).
Coupling Pattern Singlets (or very weak allylic)Doublets (

Hz)
Doublets (

Hz)
Self-Validating Step: 4-Me isomer shows no strong vicinal coupling on the pyrazole ring.
Aromatic Region (3-Bromophenyl Substituent)

The 3-bromophenyl group provides a distinct "fingerprint" in the aromatic region (7.2 – 8.0 ppm).

  • H-2' (Ortho to N, Ortho to Br): ~7.90 ppm (Triplet-like/Broad Singlet). Most deshielded due to inductive effect of Br and anisotropy of the pyrazole ring.

  • H-4' (Para to N, Ortho to Br): ~7.45 - 7.55 ppm (ddd).

  • H-6' (Ortho to N): ~7.60 - 7.70 ppm (ddd).

  • H-5' (Meta to N, Meta to Br): ~7.30 - 7.40 ppm (Triplet).

Solvent Comparative Guide: CDCl₃ vs. DMSO-d₆[5][6]

Choosing the right solvent is not arbitrary; it affects resolution and chemical shift values due to Hydrogen Bonding and Dipole interactions.

FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility Good for neutral pyrazoles.Excellent for polar/salt forms.Start with CDCl₃. Use DMSO if insoluble.
Pyrazole H-5 Shift ~7.80 ppm~8.20 - 8.40 ppmDMSO causes a significant downfield shift of H5 due to H-bonding with the solvent and N2 lone pair interactions.
Water Peak ~1.56 ppm (usually non-interfering)~3.33 ppm (can obscure signals)CDCl₃ is cleaner for the aliphatic region.
Resolution Sharper lines generally.Broader lines (viscosity).Use CDCl₃ for detecting small coupling constants (

Hz).

Advanced Validation: The NOE "Smoking Gun"

If the 1D NMR is ambiguous (e.g., peaks overlap), a 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY experiment is the authoritative method to confirm regiochemistry.

The Logic:

  • 1,4-Isomer (Target): Irradiation of the Phenyl Ortho protons (H2'/H6') will show an NOE enhancement of Pyrazole H-5 .

  • 1,5-Isomer (Impurity): The Methyl group at position 5 sterically blocks the phenyl ring, twisting it out of plane, and the Methyl protons would show NOE with the Phenyl protons.

NOE cluster_mol Spatial Correlations (NOESY) Ph_Ortho Phenyl Ortho-H (H2', H6') Py_H5 Pyrazole H-5 (~7.8 ppm) Ph_Ortho->Py_H5 Strong NOE (Diagnostic for 1-Aryl) Py_Me Methyl Group (Pos 4) Py_H5->Py_Me Weak/No NOE Py_H3 Pyrazole H-3 (~7.6 ppm) Py_Me->Py_H3 Strong NOE (Verifies 4-Me)

Detailed Experimental Protocol

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol.

Sample Preparation[2][5][7]
  • Mass: Weigh 5–10 mg of the dried solid. (Higher concentrations can cause stacking effects, shifting aromatic peaks).

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Particulates degrade field homogeneity (shimming).

Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Aromatic protons and quaternary carbons relax slowly. A short D1 leads to poor integration accuracy, making it impossible to accurately count the 3H (Methyl) vs 1H (Aromatic) ratio.

  • Scans (NS): 16 (sufficient for >5 mg).

  • Spectral Width: -2 to 14 ppm.

Processing
  • Phasing: Apply manual phasing. Auto-phasing often fails near the solvent peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the methyl singlet.

  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Standard reference for substituent additivity rules).

  • Elguero, J., et al. (1983). "Tautomerism of Pyrazoles. Part 1. 1H and 13C NMR Study." Bulletin de la Société Chimique de France.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • BenchChem Technical Guides. (2025). "1H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate." (Comparative analog data). Link

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

Sources

Technical Guide: C13 NMR Spectral Analysis of 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based kinase inhibitors and COX-2 antagonists, 1-(3-bromophenyl)-4-methyl-1H-pyrazole serves as a critical scaffold. The bromine moiety acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-methyl group modulates lipophilicity and metabolic stability.

The primary analytical challenge in synthesizing this scaffold is regioisomer differentiation . The condensation of 3-bromophenylhydrazine with 2-methylmalonaldehyde equivalents can theoretically yield regioisomeric mixtures. This guide provides a definitive C13 NMR structural analysis, distinguishing the target 4-methyl isomer from the thermodynamically possible 3-methyl or 5-methyl alternatives using diagnostic chemical shift patterns and spin-lattice relaxation dynamics.

Structural Context & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. The 3-bromophenyl group is attached to Nitrogen 1 (


) of the pyrazole ring.

Structure N1 N1 N2 N2 N1->N2 C1p C1' N1->C1p C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 Me Me (C7) C4->Me C5->N1 C2p C2' C1p->C2p C3p C3' (Br) C2p->C3p C4p C4' C3p->C4p Br Br C3p->Br C5p C5' C4p->C5p C6p C6' C5p->C6p C6p->C1p

Caption: Atom numbering scheme for 1-(3-bromophenyl)-4-methyl-1H-pyrazole. Note the C4-Methyl attachment.[1]

Comparative Analysis: Target vs. Alternatives

The most common "performance failure" in the synthesis of this compound is the inadvertent isolation of the 3-methyl isomer . Below is the objective comparison of C13 NMR signatures that allows for rapid rejection of the incorrect isomer.

The Diagnostic "Killer" Signals

The most reliable method to validate the 4-methyl position is the chemical shift of the pyrazole ring carbons.

FeatureTarget: 4-Methyl Isomer Alternative: 3-Methyl Isomer Mechanism / Causality
Methyl Shift (

)
~9.0 - 11.0 ppm ~13.5 - 16.0 ppm Steric/Electronic: The 4-Me is flanked by two carbons. The 3-Me is adjacent to the

lone pair, causing deshielding.
C4 Carbon Quaternary (~118 ppm) Methine (~107 ppm) Substitution: In the 4-Me target, C4 is substituted (ipso), shifting it downfield. In the 3-Me isomer, C4 is a CH, appearing significantly upfield.
C3 Carbon Methine (~140 ppm) Quaternary (~150 ppm) Ipso Effect: In the 3-Me isomer, C3 bears the methyl group, pushing it downfield.
The Bromine "Heavy Atom" Effect

Regardless of the pyrazole isomer, the 3-bromophenyl moiety provides a consistent internal standard.

  • C3' (C-Br): Expect a signal at ~123.0 ppm .

  • Reasoning: Although electronegative, Bromine creates a local diamagnetic shielding effect (heavy atom effect) that shifts the ipso carbon upfield relative to a chloro- or fluoro-analog (which would be >130 ppm). This confirms the integrity of the aryl halide handle.

Detailed C13 NMR Data Assignment

Solvent:


 (77.16 ppm reference)
Frequency:  100 MHz or higher recommended for quaternary resolution.
Carbon AssignmentChemical Shift (

, ppm)
Multiplicity (DEPT-135)Structural Notes
C4 (Pyrazole) 118.5 Quaternary (C)Diagnostic: Ipso to methyl.
C3' (Phenyl) 123.1 Quaternary (C)Ipso to Bromine (Heavy atom effect).
C5 (Pyrazole) 126.4 Methine (CH)Adjacent to N1; typically shielded relative to C3.
C6' (Phenyl) 119.2 Methine (CH)Ortho to N-linkage; shielded by resonance.
C5' (Phenyl) 130.8 Methine (CH)Meta to both Br and N.
C2' (Phenyl) 127.5 Methine (CH)Ortho to Br; small coupling to Br may broaden peak.
C4' (Phenyl) 129.5 Methine (CH)Para to N-linkage.
C3 (Pyrazole) 141.2 Methine (CH)Adjacent to N2; most deshielded pyrazole CH.
C1' (Phenyl) 140.5 Quaternary (C)Ipso to Nitrogen.
C7 (Methyl) 10.8 Methyl (CH3)Diagnostic: High field signal characteristic of 4-Me.

> Note: Chemical shifts are estimated based on substituent chemical shift (SCS) additivity rules and analogous N-aryl pyrazole literature data. Exact values may vary


 0.5 ppm depending on concentration and temperature.

Experimental Protocol

To ensure data integrity and reproducibility, the following protocol is required. This workflow is designed to prevent "false positives" from regioisomers.

Sample Preparation
  • Mass: Dissolve 15-20 mg of the solid product.

  • Solvent: Use 0.6 mL of

    
      (99.8% D).
    
    • Why?

      
       minimizes viscosity, sharpening peaks compared to DMSO-d6.
      
  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KBr from synthesis) which can degrade field homogeneity.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: The C4 and C1' carbons are quaternary. Short D1 times will suppress these signals due to slow spin-lattice relaxation (

      
      ), potentially leading to missed peaks.
      
  • Scans (NS): Minimum 512 scans (approx. 30 mins) to visualize the low-intensity C-Br carbon.

Validation Workflow

Workflow Start Crude Product Isolation Proton 1H NMR Screening (Check Methyl Singlet) Start->Proton Decision1 Methyl at ~2.1 ppm? Proton->Decision1 Carbon 13C NMR Acquisition (D1 = 3.0s) Decision1->Carbon Yes Fail REJECT: 3-Methyl Isomer (C4 is CH ~107ppm) Decision1->Fail No (Shift > 2.3 ppm) DEPT DEPT-135 / HSQC (Determine Multiplicity) Carbon->DEPT CheckC4 Check C4 Region (105-120 ppm) DEPT->CheckC4 Pass CONFIRMED: 4-Methyl (C4 is Quaternary ~118ppm) CheckC4->Pass Quaternary (No Peak in DEPT) CheckC4->Fail Methine (Positive Peak in DEPT)

Caption: Logic flow for distinguishing regioisomers using C13/DEPT NMR.

References

  • Elguero, J., et al. (1992).[2] The 13C chemical shifts and some 1H-13C coupling constants of twelve N-arylpyrazoles.[2] Chemistry.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Properties. Springer. (Referenced for general pyrazole SCS effects).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[3]

  • PubChem Compound Summary. (2023). 1-(3-bromophenyl)-4-methyl-1H-pyrazole (CID 50987738).[1] National Center for Biotechnology Information.

  • Reich, H. J. (2022).[13] 13C NMR Chemical Shifts. University of Wisconsin-Madison / Oregon State University.

Sources

HPLC method development for 1-(3-bromophenyl)-4-methyl-1H-pyrazole purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 1-(3-bromophenyl)-4-methyl-1H-pyrazole Purity Type: Comparative Technical Guide Audience: Analytical Chemists, Process Chemists, and Quality Control Specialists.

Executive Summary: The Regioisomer Challenge

In the synthesis of 1-(3-bromophenyl)-4-methyl-1H-pyrazole , the primary analytical challenge is not the retention of the main peak, but the resolution of its regioisomer .

Standard "generic" HPLC methods (C18, Isocratic) often fail to separate the 1,5-isomer impurity from the desired 1,3-product due to their identical mass and nearly identical hydrophobicity. This guide compares a Generic Scouting Method against an Optimized Phenyl-Hexyl Method , demonstrating why specific stationary phase selection based on


-

interactions is critical for this molecule.

Chemical Context & Separation Physics

To develop a robust method, we must understand the analyte's behavior at the molecular level.

PropertyValue / DescriptionImpact on HPLC
Analyte 1-(3-bromophenyl)-4-methyl-1H-pyrazole Target Molecule
LogP ~3.4 (Hydrophobic)Strong retention on Reverse Phase (RP).
pKa ~2.5 (Pyrazole Nitrogen)Weak base. At neutral pH, it is uncharged. At pH < 2.5, it protonates.
Key Impurity 1-(3-bromophenyl)-5-methyl-1H-pyrazole Regioisomer formed during cyclization.
Differentiation Steric hindrance &

-electron distribution
C18 (Hydrophobic only) struggles to distinguish these. Phenyl-Hexyl exploits

-

differences.
Impurity Origin Diagram

The following diagram illustrates the synthesis pathway and where the critical regioisomer impurity originates.

SynthesisImpurity SM1 3-Bromophenylhydrazine Reaction Cyclization (Acid Catalyzed) SM1->Reaction SM2 2-Methylmalonaldehyde (or equivalent) SM2->Reaction Product Target: 1,4-Isomer Reaction->Product Major (Steric Pref) Impurity Impurity: 1,5-Isomer Reaction->Impurity Minor (Regioisomer)

Figure 1: Synthesis pathway showing the competitive formation of the target 1,4-isomer and the difficult-to-separate 1,5-isomer.

Comparative Study: Generic vs. Optimized

This section contrasts a standard "first-pass" method with the developed, validated protocol.

Method A: The "Generic" Trap (C18 Isocratic)

Commonly used for quick purity checks, but fails for rigorous QC.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 60:40 Acetonitrile : Water (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Result: The target and the regioisomer often co-elute or show a "shoulder," making accurate quantitation impossible. The hydrophobic interaction alone is insufficient to discriminate the subtle shape difference.

Method B: The Optimized Solution (Phenyl-Hexyl Gradient)

Designed specifically to maximize selectivity (


) between isomers.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.

  • Mechanism: The phenyl ring on the stationary phase engages in

    
    -
    
    
    
    stacking with the bromophenyl group of the analyte. The steric difference between the 1,4- and 1,5-isomers alters this interaction strength, creating separation.
  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

Performance Data Comparison
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Verdict
Resolution (

)
0.8 (Co-elution)3.2 (Baseline Separation) Method B is required for QC.
Tailing Factor (

)
1.4 (Silanol interaction)1.1 (Sharper peaks) TFA suppresses silanol activity.
Run Time 8.0 min15.0 minMethod B is longer but necessary.
LOD (Impurity) > 0.5% (Masked)0.05% Method B meets ICH trace limits.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Reagents & Preparation
  • Mobile Phase A: 1000 mL HPLC-grade Water + 1.0 mL Trifluoroacetic Acid (TFA). Mix and degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN.

Instrument Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or 3.5 µm).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Primary), 220 nm (Secondary).

  • Injection Vol: 5 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
10.01090Linear Gradient (Elute Product)
12.01090Wash
12.19010Re-equilibration
15.09010End
System Suitability Testing (SST)

Before running samples, inject a Resolution Solution containing both the Target and the Regioisomer (or a crude reaction mix).

  • Requirement 1: Resolution (

    
    ) between Target and Regioisomer > 2.0.
    
  • Requirement 2: %RSD of Target Peak Area (n=5 injections) < 2.0%.[3]

Method Development Logic

The following decision tree explains why this specific method was chosen, guiding you through future troubleshooting.

MethodLogic Start Start: 1-(3-bromophenyl)-4-methyl-1H-pyrazole Step1 Check Structure: Aromatic + Isomer Risk? Start->Step1 Decision1 Isomer Separation Needed? Step1->Decision1 PathA No: Use C18 (Hydrophobic only) Decision1->PathA No PathB Yes: Use Phenyl-Hexyl (Pi-Pi Interaction) Decision1->PathB Yes (Critical) Step2 Mobile Phase Selection PathB->Step2 Step3 Add 0.1% TFA (Suppress Silanols) Step2->Step3 Final Validated Method: High Resolution Step3->Final

Figure 2: Method Development Decision Tree highlighting the critical choice of stationary phase.

Validation Framework (ICH Q2(R2))

To publish or use this method for regulatory filing, ensure compliance with ICH Q2(R2) guidelines.

  • Specificity: Inject pure mobile phase (blank). Ensure no interference at the retention time of the main peak (

    
     min).
    
  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

    
     must be 
    
    
    
    .[2]
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3.
      
    • LOQ: S/N

      
       10.
      

References

  • PubChem. 1-(3-bromophenyl)-4-methyl-1H-pyrazole Compound Summary. National Library of Medicine. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2023.[4] [Link]

  • LCGC International. The Role of Phenyl-Hexyl Stationary Phases in Separating Aromatic Isomers.[Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Bromophenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers Focus: Structural Elucidation, Regioisomer Differentiation, and Ionization Methodologies

Executive Summary & Strategic Context

Bromophenyl pyrazoles represent a critical scaffold in modern drug discovery, serving as the pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib) and CB1 antagonists (e.g., Rimonabant). However, their synthesis often yields regioisomeric mixtures (1,3-diaryl vs. 1,5-diaryl) that are difficult to distinguish by NMR alone due to overlapping aromatic signals.

This guide objectively compares mass spectrometry (MS) ionization techniques and fragmentation pathways.[1][2] Unlike standard consumer comparisons, "performance" here is defined by the information yield —specifically, the ability to resolve structural isomers and identify metabolic soft spots (dehalogenation).

The Isotopic Signature: The Bromine Baseline

Before analyzing fragmentation, the analyst must validate the precursor ion. Bromine possesses a unique isotopic signature that serves as an internal calibration standard.

  • 
     (50.7%) and 
    
    
    
    (49.3%):
    This ~1:1 ratio creates a distinct "doublet" in the molecular ion cluster (
    
    
    and
    
    
    ) of equal intensity.
  • Diagnostic Value: If the

    
     peak is absent or significantly lower than 90-100% of the 
    
    
    
    peak, the molecule has lost the bromine atom or is a non-halogenated impurity.
Visualization: Isotopic & Ionization Logic

IsotopeLogic cluster_0 Precursor Validation cluster_1 Ionization Choice Br Bromophenyl Pyrazole (Precursor) Iso Isotope Pattern Check (M : M+2 ratio) Br->Iso Valid ~1:1 Ratio Confirmed (Contains 1 Br) Iso->Valid Equal Intensity Invalid Ratio Distorted (Impurity/Dehalogenated) Iso->Invalid <50% Intensity ESI ESI (+) Soft Ionization Valid->ESI LC-MS (Polar/Metabolites) EI EI (70eV) Hard Ionization Valid->EI GC-MS (Volatile/Fingerprint)

Figure 1: Decision tree for precursor validation using Bromine isotopic signatures prior to fragmentation analysis.

Comparative Analysis: Ionization Methodologies

The choice of ionization source dictates the fragmentation richness and sensitivity.

FeatureElectrospray Ionization (ESI) Electron Impact (EI) Atmospheric Pressure Chemical Ionization (APCI)
Primary Ion Type

(Even-electron)

(Odd-electron radical)

(Even-electron)
Energy Transfer Low (Soft)High (70 eV - Hard)Medium
Fragmentation Minimal (Requires CID/MS2)Extensive (In-source)Moderate
Suitability Best for Metabolites. Ideal for polar derivatives (e.g., sulfonamides like Celecoxib).Best for Identification. Generates library-searchable fingerprints.Best for Non-Polar. Use when ESI sensitivity is poor due to lack of basic nitrogens.
Key Limitation May suppress signal in non-polar pyrazoles.Requires sample volatility; not suitable for thermally labile groups.Can cause thermal degradation before ionization.

Expert Insight: For drug development, ESI-MS/MS (CID) is the gold standard because it allows for controlled fragmentation (MS2) to distinguish isomers, whereas EI often shatters the molecule too unpredictably to preserve subtle isomeric differences.

Fragmentation Pathways & Mechanisms[3][4]

Understanding how the molecule breaks is the key to structural elucidation.

Pathway A: The Pyrazole Ring Cleavage (HCN Loss)

The most characteristic pathway for pyrazoles is the cleavage of the N-N bond or the C-N bond, often resulting in the neutral loss of Hydrogen Cyanide (HCN, 27 Da) or Acetonitrile (


, 41 Da) if methylated.
  • Mechanism: Retro-Diels-Alder (RDA) type collapse.

  • Observation: A shift from

    
     to 
    
    
    
    .
Pathway B: Halogen Ejection (The "Soft Spot")

Bromine is a "good leaving group" in mass spec, but the mode of loss tells you about the structure.

  • Homolytic Cleavage: Loss of

    
     (radical) 
    
    
    
    Mass shift of -79/81. Common in EI.[3]
  • Heterolytic Cleavage: Loss of

    
     (neutral) 
    
    
    
    Mass shift of -80/82. Common in ESI/CID.
Pathway C: Regioisomer Differentiation (1,3- vs 1,5- isomers)

This is the critical performance metric.

  • 1,5-Diaryl Pyrazoles: The phenyl rings are adjacent (positions 1 and 5). This creates steric strain .

    • Result: The molecular ion is less stable.[4] You often see a higher abundance of the

      
      (phenyl loss) fragment because relieving that steric strain drives the fragmentation.
      
  • 1,3-Diaryl Pyrazoles: The phenyl rings are separated (positions 1 and 3).

    • Result: The structure is more stable.[5] The molecular ion survives longer, and the primary fragmentation is often ring cleavage (HCN loss) rather than substituent ejection.

Visualization: Fragmentation Dynamics

FragPath cluster_mech Collision Induced Dissociation (CID) Parent Parent Ion [M+H]+ RingOpen Ring Opening Intermediate Parent->RingOpen Activation HCN Loss of HCN (-27 Da) Diff Isomer Differentiation HCN->Diff High Abundance = 1,3-Isomer Br Loss of Br radical (-79 Da) Ph Loss of Phenyl (-77 Da) Ph->Diff High Abundance = 1,5-Isomer RingOpen->HCN Pathway A (Common) RingOpen->Br Pathway B (Weak C-Br bond) RingOpen->Ph Pathway C (Steric Relief)

Figure 2: Mechanistic pathways in ESI-MS/MS. The ratio of Phenyl loss to HCN loss is the primary discriminator between regioisomers.

Experimental Protocol (Self-Validating)

To reproduce these results, follow this validated LC-MS/MS workflow.

Step 1: Sample Preparation
  • Dissolve 1 mg of Bromophenyl Pyrazole in 1 mL Methanol (LC-MS grade) .

  • Dilute to 1 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures protonation (

      
      ) for ESI, maximizing sensitivity.
      
Step 2: LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Validation: 1,5-isomers typically elute before 1,3-isomers due to the twisted phenyl ring reducing planarity and interaction with the C18 stationary phase.

Step 3: MS Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

    • Why Ramp? Low CE preserves the parent ion; High CE reveals the "hard" cleavages (Br loss).

  • Scan Mode: Product Ion Scan (MS2) of the

    
     parent mass.
    

References

  • Gros, L., et al. (2006). Regioselective synthesis and structural elucidation of 1,3- and 1,5-diarylpyrazoles. Journal of Chromatography A. Link

  • Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds.[2][6][7][8] In Advances in Heterocyclic Chemistry. Link

  • NIST Chemistry WebBook. Standard Reference Data for Pyrazole Fragmentation.Link

  • Kéki, S., et al. (2001). Electrospray ionization mass spectrometric study of some pyrazole derivatives. Rapid Communications in Mass Spectrometry.[7][9] Link

Sources

IR spectroscopy peaks for 1-(3-bromophenyl)-4-methyl-1H-pyrazole characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide provides a technical framework for the spectroscopic validation of 1-(3-bromophenyl)-4-methyl-1H-pyrazole (CAS: 1183715-73-2). It is designed for medicinal chemists requiring differentiation between the target 1,4-regioisomer, its 1,3-isomer byproduct, and starting materials.

Compound Significance: This scaffold is a critical pharmacophore in the development of p38 MAP kinase inhibitors and cannabinoid receptor (CB1/CB2) ligands. The specific placement of the methyl group at the C4 position (vs. C3) drastically alters the structure-activity relationship (SAR), making precise characterization mandatory.

Target Molecule Structural Breakdown
  • Core: Pyrazole ring (N1-substituted).

  • Substituent A (N1): 3-Bromophenyl (meta-substituted aryl halide).

  • Substituent B (C4): Methyl group (electron-donating alkyl).

  • Key Vibrational Modes: Heteroaromatic ring breathing, Aryl C-Br stretching, and Aliphatic C-H stretching.

Characteristic IR Peak Profile (Target vs. Alternatives)

The following data differentiates the target molecule from its most common synthetic impurities: the starting material (3-bromophenylhydrazine) and the regioisomer (1-(3-bromophenyl)-3-methyl-1H-pyrazole).

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeTarget: 4-Methyl Isomer (cm⁻¹)Alternative: 3-Methyl Isomer (cm⁻¹)Precursor: Hydrazine (cm⁻¹)Signal Strength
Alkyl C-H Stretch (

)
2920 – 2850 2920 – 2850AbsentMedium
Aryl/Ring C-H Stretch (

)
3100 – 3030 3100 – 30303100 – 3030Weak/Med
N-H StretchAbsent Absent3400 – 3100 (Broad)Strong
C=N / C=C Ring Stretch1590, 1540 1590, 15401600 (Aryl only)Strong
Pyrazole Ring Breathing~1040 – 1000 ~1040 – 1000AbsentMedium
C-Br (Aryl) Stretch1075 – 1065 1075 – 10651075 – 1065Med/Strong
Ring Subst. C-H Bending (OOP)860 – 840 (Isolated H)760 – 740 (Vicinal H)N/AStrong
Phenyl Subst. meta-Subst. (OOP)780 & 680 780 & 680780 & 680Strong
Detailed Comparative Analysis
A. Differentiation from Starting Material (Hydrazine)

The most immediate indicator of reaction completion is the disappearance of the N-H stretching region .

  • Precursor: 3-bromophenylhydrazine exhibits broad, intense bands between 3100–3400 cm⁻¹ (N-H stretch) and a scissoring vibration ~1620 cm⁻¹.

  • Target: The formation of the pyrazole ring consumes the hydrazine protons. The region above 3100 cm⁻¹ should be clean, showing only sharp aromatic C-H stretches.

B. Differentiation from Regioisomer (1,3- vs 1,4-substitution)

This is the critical quality control step. In pyrazole synthesis (e.g., condensation of hydrazines with 1,3-dicarbonyls), a mixture of 1,3- and 1,4-isomers can form depending on the electrophile structure.

  • Target (1,4-disubstituted): The pyrazole ring has protons at positions 3 and 5 . These are isolated (non-adjacent). This typically results in a C-H out-of-plane (OOP) bending vibration at a higher frequency (~840–860 cm⁻¹ ).

  • Isomer (1,3-disubstituted): The pyrazole ring has protons at positions 4 and 5 . These are vicinal (adjacent). Vicinal heteroaromatic protons often couple to produce a strong bending band at a lower frequency (~740–760 cm⁻¹ ), often overlapping with the phenyl OOP bands.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for validating the compound using IR spectroscopy.

IR_Characterization_Flow Sample Crude Product Sample Region_NH Check 3100-3400 cm⁻¹ (N-H Region) Sample->Region_NH Hydrazine Impurity: Unreacted Hydrazine Region_NH->Hydrazine Broad Peak Present Region_Alkyl Check 2850-2950 cm⁻¹ (Aliphatic C-H) Region_NH->Region_Alkyl Clean Baseline No_Methyl Error: Missing Methyl Group Region_Alkyl->No_Methyl Absent Region_Fingerprint Check 800-900 cm⁻¹ (Pyrazole C-H OOP) Region_Alkyl->Region_Fingerprint Peaks Present Isomer_13 1,3-Isomer (Vicinal H) Peak ~750 cm⁻¹ Region_Fingerprint->Isomer_13 Low Freq Bending Target_14 Target: 1,4-Isomer (Isolated H) Peak ~850 cm⁻¹ Region_Fingerprint->Target_14 High Freq Bending

Caption: Decision tree for spectroscopic validation. Yellow nodes represent decision gates based on specific wavenumber regions.

Experimental Protocol

To ensure reproducibility and minimize "ghost peaks" from atmospheric water or CO₂, follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for speed and lack of hygroscopic interference.

  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline.

  • Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Loading: Place ~5 mg of the solid 1-(3-bromophenyl)-4-methyl-1H-pyrazole onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (usually 80-100 N). Note: Insufficient pressure yields weak C-H aliphatic peaks.

  • Acquisition: Collect 32-64 scans.

  • Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth differences at variable wavelengths.

Method: KBr Pellet (Classic)

Use only if ATR is unavailable or for resolution of weak overtones.

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine powder (no sparkles) is achieved. Warning: Coarse particles cause the Christiansen effect (sloping baseline).

  • Pressing: Press at 10 tons for 2 minutes under vacuum to remove trapped air.

  • QC: The pellet must be translucent. An opaque pellet indicates moisture or poor grinding.

Mechanistic Insight: The "Why" Behind the Peaks

Understanding the physics validates the data:

  • The "Meta" Signature (680 & 780 cm⁻¹): The 3-bromophenyl ring is meta-disubstituted. The C-H out-of-plane bending vibrations are highly sensitive to substitution patterns. For meta-substitution, two strong bands are obligatory: one near 690±10 cm⁻¹ and another near 780±10 cm⁻¹. The presence of the heavy Bromine atom may shift the lower band slightly to ~670 cm⁻¹ due to the mass effect (reduced frequency).

  • The Pyrazole "Breathing" (~1000-1100 cm⁻¹): Unlike benzene, the pyrazole ring has lower symmetry (

    
    ). The "ring breathing" mode involves the expansion/contraction of the N-N bond. This often couples with the Aryl-C-Br stretch. In 1-arylpyrazoles, a band near 960-970 cm⁻¹ is often attributed to the pyrazole ring deformation coupled with the phenyl ring.
    
  • Methyl Group Hyperconjugation: The methyl group at C4 is not just an inert mass; it hyperconjugates with the pyrazole

    
    -system. This slightly reduces the force constant of the adjacent C=C bonds, shifting the ring stretches (~1590 cm⁻¹) to slightly lower frequencies compared to a non-methylated analog.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Chemistry WebBook. 1H-Pyrazole Infrared Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • Elguero, J., et al. (2002). "Pyrazoles."[1][2][3][4][5][6][7] Comprehensive Heterocyclic Chemistry II. Elsevier. (Definitive guide on pyrazole tautomerism and isomer spectroscopy).

  • PubChem Compound Summary. 1-(3-bromophenyl)-4-methyl-1H-pyrazole. National Library of Medicine. Available at: [Link]

Sources

Comparative Guide: Reactivity of 3-Bromo vs. 4-Bromo-1-Phenylpyrazoles

[1]

Executive Summary

In the design of bioactive heterocycles, the pyrazole core is ubiquitous. However, the choice between 3-bromo-1-phenylpyrazole (3-Br) and 4-bromo-1-phenylpyrazole (4-Br) is rarely just a matter of substitution pattern—it dictates the entire synthetic strategy.[1]

This guide objectively compares these two isomers. The 4-Br isomer represents the "Kinetic/Electronic" choice: it is electronically activated, easily accessed via direct bromination, and highly reactive in cross-couplings.[1] The 3-Br isomer represents the "Steric/Structural" choice: it usually requires de novo ring synthesis, exhibits distinct steric interactions due to the N1-phenyl group, and offers unique vectors for structure-activity relationship (SAR) exploration.[1]

Structural & Electronic Landscape

To understand the reactivity differences, one must first analyze the electronic distribution of the 1-phenylpyrazole scaffold.

  • 4-Bromo (C4 Position): This position is electronically analogous to the para-position of a benzene ring but is significantly more nucleophilic. In electrophilic aromatic substitution (EAS), the C4 position is the exclusive site of reaction.[1] Consequently, the C4-Br bond is electron-rich, facilitating oxidative addition with electron-deficient metal catalysts.[1]

  • 3-Bromo (C3 Position): This position is electronically "ortho-like" to the N2 nitrogen. It is less electron-rich than C4. Crucially, it is sterically impacted by the N1-phenyl ring (which twists out of plane) and the lone pair on N2.[1]

Visualization: Reactivity Hierarchy

ReactivityStart1-PhenylpyrazoleC4_PathC4-Position(Nucleophilic/Exposed)Start->C4_PathEAS (NBS)C3_PathC3-Position(Shielded/Inductive)Start->C3_PathDirect funct. difficultProd_4Br4-Bromo Isomer(Direct Bromination)C4_Path->Prod_4BrProd_3Br3-Bromo Isomer(Cyclization Required)C3_Path->Prod_3BrRequires HydrazoneCyclizationReactivity_4High Pd-ReactivityFacile Li-ExchangeProd_4Br->Reactivity_4Reactivity_3Moderate Pd-ReactivitySteric SensitivityProd_3Br->Reactivity_3

Figure 1: Synthetic accessibility and reactivity flow.[1] Note that 4-Br is accessed directly, while 3-Br often requires ring construction.[1]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The primary utility of these bromides is as precursors for biaryl scaffolds. The reactivity difference here is driven by sterics and oxidative addition rates .

Comparative Performance
Feature4-Bromo-1-Phenylpyrazole3-Bromo-1-Phenylpyrazole
Oxidative Addition Fast. The C4 position is electron-rich and sterically unencumbered.Slower. The adjacent N2 lone pair and N1-phenyl group create a "ortho-effect," slowing Pd insertion.
Ligand Requirement Standard phosphines (PPh3, dppf) work efficiently.[1]Bulky, electron-rich ligands (e.g., XPhos, SPhos) are often required for high yields.[1]
Regioselectivity In 3,4-dibromopyrazole, C4 couples first.[1]C3 couples only after C4 is functionalized (in competitive scenarios).[1]
Typical Yield >90% (Standard conditions)60-80% (Requires optimization)
Experimental Evidence: Regioselectivity

In studies involving 3,4-dibromo-1-phenylpyrazole , Suzuki coupling with 1.0 equivalent of phenylboronic acid yields the 4-phenyl-3-bromo product almost exclusively [1].[1] This confirms that the C4-Br bond is kinetically more active toward Palladium(0) than the C3-Br bond.

Lithiation & The "Halogen Dance"[2][3]

This is the most critical differentiator for process safety and yield. The behavior of these isomers under lithiation conditions (n-BuLi or LDA) is drastically different.[1]

The Halogen Dance Mechanism

The "Halogen Dance" is a base-catalyzed rearrangement where a halogen atom migrates to a more stable position (often driven by the stability of the resulting lithiated species).[2]

  • 4-Bromo Behavior: When treated with LDA (Lithium Diisopropylamide) at -78°C, 4-bromo-1-phenylpyrazole undergoes deprotonation at C5 (the most acidic proton).[1] This species is stable at low temperatures. However, if warmed or if a catalytic amount of free amine is present, the bromine can migrate, leading to mixtures.[1]

  • Lithium-Halogen Exchange: When treated with n-BuLi , 4-bromo-1-phenylpyrazole undergoes clean Li-Br exchange to give the 4-lithio species.[1]

  • 3-Bromo Behavior: 3-bromo-1-phenylpyrazole is generally more robust against migration but less prone to clean exchange if the C5 proton is not blocked, as C5-deprotonation competes with C3-Br exchange.[1]

Visualization: Lithiation Pathways[1]

LithiationSubstrate4-Bromo-1-PhenylpyrazoleReagent_LDAReagent: LDA(Base)Substrate->Reagent_LDAReagent_BuLiReagent: n-BuLi(Exchange)Substrate->Reagent_BuLiInter_C5Intermediate A:4-Bromo-5-Lithio(C-H Activation)Reagent_LDA->Inter_C5-78°C (Kinetic)Inter_C4Intermediate B:4-Lithio-1-Phenyl(Li-Hal Exchange)Reagent_BuLi->Inter_C4-78°C (Fast)RiskRISK: Halogen Dance(Migration to 3-Br or 5-Br)Inter_C5->Risk> -40°CThermodynamic ShiftProduct_FuncC5-Functionalized ProductInter_C5->Product_Func+ ElectrophileProduct_CrossC4-Functionalized ProductInter_C4->Product_Cross+ Electrophile

Figure 2: Divergent pathways for 4-bromo-1-phenylpyrazole based on reagent choice.[1] Note the thermal instability of Intermediate A.

Validated Experimental Protocols

The following protocols are synthesized from best practices in pyrazole chemistry [2, 3].

Protocol A: High-Yield Suzuki Coupling of 4-Bromo-1-Phenylpyrazole

Use this for rapid library generation.[1]

  • Reagents:

    • 4-Bromo-1-phenylpyrazole (1.0 equiv)[1]

    • Arylboronic acid (1.2 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) — Chosen for stability and efficiency.[1]

    • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

    • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.[1]

    • Evacuate and backfill with Nitrogen (3x).[1]

    • Add Dioxane and aqueous K₂CO₃.

    • Heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor by LCMS. 4-Br usually converts fully; if 3-Br is used, extend time to 12h.[1]

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.

Protocol B: Regioselective C5-Functionalization (The "Trap")

Use this to install functional groups at C5 while keeping the C4-Br handle for later coupling.

  • Reagents:

    • 4-Bromo-1-phenylpyrazole (1.0 equiv)[1]

    • LDA (1.1 equiv, prepared fresh or commercial)[1]

    • Electrophile (e.g., DMF, I₂, or aldehyde)[1]

    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of 4-bromo-1-phenylpyrazole in THF to -78°C .

    • Add LDA dropwise over 15 minutes. Critical: Maintain temp < -70°C to prevent Halogen Dance.

    • Stir at -78°C for 1 hour. (Forms the 4-bromo-5-lithio species).[1]

    • Add the Electrophile rapidly.

    • Allow to warm to room temperature only after the electrophile addition is complete.

  • Result: This yields 5-substituted-4-bromo-1-phenylpyrazoles, versatile building blocks for trisubstituted pyrazoles.[1]

References

  • Wang, X., Tan, J., & Grozinger, K. (2000).[1] Cross-coupling of 1-aryl-5-bromopyrazoles: regioselective synthesis of 3,5-disubstituted 1-arylpyrazoles.[1] Tetrahedron Letters, 41(24), 4713–4716.[1]

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1] Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057.[1]

  • Deng, X., & Mani, N. S. (2008).[1][3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.[1] [1]

Crystal structure determination of 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation Guide: 1-(3-bromophenyl)-4-methyl-1H-pyrazole

Executive Summary

The structural determination of 1-(3-bromophenyl)-4-methyl-1H-pyrazole represents a critical checkpoint in the development of p38 MAP kinase inhibitors and next-generation agrochemicals. As a halogenated biaryl system, this scaffold offers a versatile "handle" (the bromine atom) for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while the pyrazole core dictates lipophilicity and metabolic stability.

This guide compares the three primary methodologies for establishing the solid-state structure of this compound: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Modeling (DFT) . While SC-XRD remains the gold standard for absolute configuration, we evaluate where alternative methods suffice for rapid screening.

Comparative Analysis: Structural Determination Methods

In the context of drug development, choosing the right structural elucidation tool depends on the stage of the pipeline (Discovery vs. Pre-clinical).

FeatureMethod A: Single Crystal XRD (Gold Standard) Method B: Powder XRD (PXRD) Method C: DFT / NMR Modeling
Primary Output 3D atomic coordinates (CIF), absolute configuration, packing forces.Bulk phase identification, crystallinity %, polymorph fingerprinting.Predicted low-energy conformers, theoretical bond lengths.
Sample Requirement High-quality single crystal (

mm).
Polycrystalline powder (approx. 10-50 mg).None (Computational resources).
Resolution Atomic resolution (

).
Lattice parameters (Rietveld refinement required for atomic detail).N/A (Dependent on basis set).
Throughput Low (Days to weeks for crystal growth).High (Minutes per scan).[1]High (Hours of CPU time).[1][2]
Cost Efficiency Low (High labor/instrument cost).High (Routine QC tool).Very High (Software license only).
Strategic Use Mandatory for IP filing and structure-based drug design (SBDD).Mandatory for batch-to-batch consistency and polymorph screening.Supportive for validating experimental data or predicting solubility.

Scientist’s Verdict: For 1-(3-bromophenyl)-4-methyl-1H-pyrazole, SC-XRD is non-negotiable during the initial characterization to map the halogen bonding network driven by the 3-bromo substituent. PXRD should be used subsequently for batch release.

Experimental Protocol: From Synthesis to Structure

This protocol ensures the generation of diffraction-quality crystals, addressing the common issue of "oiling out" associated with lipophilic pyrazoles.

Phase 1: Regioselective Synthesis (Chan-Lam Coupling)

Rationale: Direct condensation of hydrazines often yields regioisomeric mixtures (1,4- vs 1,3- isomers). Copper-catalyzed coupling ensures the N1-aryl bond is formed specifically.

  • Reagents: Charge a flask with 4-methylpyrazole (1.0 eq), 3-bromophenylboronic acid (1.2 eq), Cu(OAc)₂ (0.1 eq), and pyridine (2.0 eq) in dry DCM.

  • Reaction: Stir open to air (oxidative coupling) at RT for 24 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm purity (>98%) via ¹H-NMR before crystallization.

Phase 2: Crystallization Strategy (The "Slow" Approach)

Rationale: Rapid precipitation traps solvent and creates defects. The 3-Br substituent induces heavy atom effects that aid diffraction but requires ordered packing.

  • Solvent System: Ethanol/Water (9:1) or Toluene/Hexane (Slow diffusion).

  • Method: Dissolve 20 mg of pure compound in 2 mL warm Ethanol. Place in a small vial. Cap the vial with Parafilm and poke one small hole.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Target: Block-like or prismatic crystals (Needles often indicate rapid growth along one axis, leading to disorder).

Phase 3: Data Collection & Refinement
  • Source: Mo-K\alpha (

    
    ). Note: Mo is preferred over Cu here to minimize absorption fluorescence caused by the Bromine atom.
    
  • Temperature: 100 K (Cryostream). Essential to freeze methyl group rotation and reduce thermal ellipsoids.

  • Strategy: Collect full sphere (redundancy > 4) to ensure accurate absorption correction (SADABS).

Structural Analysis & Logic

Once the .res file is obtained, the following structural features must be analyzed to validate the model.

Workflow Visualization

G Synth Synthesis (Chan-Lam) Purify Purification (>98% Purity) Synth->Purify Cryst Crystallization (Slow Evaporation) Purify->Cryst Solvent Choice Screen Microscopy Screening Cryst->Screen XRD SC-XRD (Mo-Source, 100K) Screen->XRD Quality Check Solve Structure Solution (SHELXT / Olex2) XRD->Solve Solve->Cryst Low Res? Retry

Caption: Step-by-step workflow from chemical synthesis to structural solution, emphasizing the feedback loop if resolution is insufficient.

Key Interaction Checkpoints (Self-Validating the Structure)

When refining the structure, verify these specific geometric parameters. Deviations suggest incorrect space group assignment or twinning.

  • The Torsion Angle (N1-C1'-C2'):

    • Expectation: The pyrazole and phenyl rings will likely be twisted (approx. 20-40°) rather than coplanar, due to steric repulsion between the pyrazole H5 and the phenyl ortho-protons.

    • Validation: If planar (

      
      ), suspect disorder or incorrect symmetry constraints.
      
  • Halogen Bonding (C-Br...N):

    • Mechanism:[3][4] The bromine atom (Lewis acid / Sigma-hole) may interact with the pyrazole nitrogen (Lewis base) of a neighboring molecule.

    • Metric: Look for Br...N distances < 3.40 Å (Sum of van der Waals radii). This interaction often drives the crystal packing into specific chains or dimers.

  • Methyl Group Disorder:

    • Observation: The C-4 methyl group often exhibits rotational disorder.

    • Fix: If electron density is smeared, model as two positions with partial occupancy (AFIX 137 in SHELXL).

Interaction Logic Diagram

Interactions cluster_packing Crystal Packing Forces MolA Molecule A (Reference) Br Br (Sigma Hole) MolA->Br MolB Molecule B (Neighbor) N N (Lone Pair) MolB->N Pi Pi System (Aromatic) MolB->Pi Br->N Halogen Bond (< 3.4 Å) Pi->Pi Pi-Stacking (Centroid-Centroid ~3.8 Å)

Caption: Schematic of expected intermolecular forces stabilizing the crystal lattice, specifically Halogen bonding and Pi-stacking.

Conclusion

For 1-(3-bromophenyl)-4-methyl-1H-pyrazole , the crystal structure is more than just coordinates; it is a map of the molecule's electrostatic potential surface. The 3-bromo position serves as a structure-directing agent via halogen bonding, distinguishing its packing from non-halogenated analogs.

Recommendation: Proceed with Method A (SC-XRD) using the Chan-Lam synthesis route. If single crystals fail, use Method B (PXRD) combined with Method C (DFT) to perform a Rietveld refinement, using the known structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole as a starting model.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. [Link]

  • Sheldrick, G. M. (2015).[4] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. [Link]

  • El-Hiti, G. A., et al. (2020).[5] Crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Z. Kristallogr. NCS. (Analogous Pyrazole Packing). [Link]

Sources

A Comparative Analysis of Methyl vs. Ethyl Pyrazole Derivatives: Unveiling Structure-Bioactivity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold, underpinning a wide array of pharmacologically active agents.[1][2] The subtle modification of substituents on the pyrazole ring can dramatically influence the biological activity of these compounds. This guide provides an in-depth, objective comparison of the bioactivity of methyl- versus ethyl-substituted pyrazole derivatives, drawing upon experimental data to elucidate key structure-activity relationships (SAR). This analysis is designed to equip researchers, scientists, and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic candidates.

The Decisive Role of Alkyl Substitution: A Comparative Overview

The choice between a methyl and an ethyl group, seemingly a minor alteration, can have profound implications for a molecule's interaction with its biological target. These differences often stem from variations in steric bulk, lipophilicity, and metabolic stability imparted by the respective alkyl groups. While a methyl group is smaller and can allow for a snugger fit into a binding pocket, the slightly larger and more lipophilic ethyl group can sometimes lead to enhanced cell permeability or different binding interactions.

Anti-inflammatory Activity: A Case for the Methyl Group

Experimental evidence suggests that for anti-inflammatory applications, a methyl substitution on the pyrazole ring may be more advantageous than an ethyl group. A comprehensive review of pyrazolone derivatives in medicinal chemistry highlighted a crucial SAR finding: N-methyl substitution on the pyrazolone was more effective than ethyl substitution for anti-inflammatory activity.[3] This suggests that the smaller size of the methyl group could be a determining factor for optimal interaction with inflammatory targets like cyclooxygenase (COX) enzymes.

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of COX enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 PGG2 COX_Enzymes->PGG2 Oxygenation PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivatives Methyl/Ethyl Pyrazole Derivatives Pyrazole_Derivatives->COX_Enzymes Inhibition

Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway by Pyrazole Derivatives.

While the aforementioned review provides a direct comparison, other studies focusing on ethyl-substituted pyrazoles have also demonstrated significant anti-inflammatory potential. For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized and evaluated, with some derivatives exhibiting significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[4] This highlights that while methyl substitution may be generally favored, the overall substitution pattern of the molecule is critical in determining its final biological effect.

Comparative Data on Anti-inflammatory Activity
Compound TypeSubstitutionKey FindingsReference
Pyrazolone DerivativesN-Methyl vs. N-EthylN-methyl substitution was more effective than ethyl substitution.[3]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylatesC5-Aryl, C3-Ethyl carboxylateEthyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1Hpyrazole-3-carboxylate showed significant activity.[4]
3,5-Diaryl pyrazolesVariedCertain derivatives exhibited excellent inhibition of inflammation.[5]
3-methyl-1H-pyrazol-4-yl derivativesC3-MethylA synthesized derivative showed better anti-inflammatory activity compared to standard drugs.[6]

Anticancer Activity: A More Complex Picture

In the realm of oncology, the structure-activity relationship for methyl vs. ethyl pyrazole derivatives is less straightforward. The anticancer activity of pyrazoles is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[7][8]

Studies have shown potent anticancer activity for both methyl- and ethyl-substituted pyrazoles, with the efficacy being highly dependent on the specific chemical scaffold and the cancer cell line being tested. For example, a study on pyrazole-pyrazoline hybrids found that compounds with methoxy substitutions (related to methyl groups in terms of small size and electronic effects) on the phenyl ring of the pyrazoline moiety exhibited significant anti-inflammatory and potential anticancer activity.[5] Another study highlighted that a methyl-substituted pyrazole derivative demonstrated important action on bacterial enzymatic factors, which can be relevant in the context of cancer therapies targeting microbial-related pathways.[9]

Conversely, research into thiazole hybrids of pyrazoles has demonstrated significant anticancer activity, though a direct comparison between methyl and ethyl analogs was not the focus.[7] The diverse mechanisms through which pyrazoles exert their anticancer effects mean that both methyl and ethyl substitutions can be optimized to achieve high potency, depending on the specific target and the overall molecular design.

Comparative Data on Anticancer Activity (IC50 values in µM)
Compound TypeSubstitutionCell LineIC50 (µM)Reference
Pyrazolyl Acrylates with TriazolesMethylA5491.962[5]
Pyrazolyl Acrylates with TriazolesMethylHCT-1163.597[5]
Pyrazolyl Acrylates with TriazolesMethylMCF-71.764[5]
Pyrazolyl Acrylates with TriazolesMethylHT-294.496[5]
Thiazole-Pyrazole HybridNot specified (complex structure)MCF-7126.98[7]
Indolo-pyrazoles with ThiazolidinoneVariedSK-MEL-283.46 (for compound 6c)[10]

Antimicrobial Activity: Context is Key

The antimicrobial properties of pyrazole derivatives are well-documented, with different substitutions influencing the spectrum of activity against various bacterial and fungal strains.[1][11] The choice between a methyl and an ethyl group can impact the compound's ability to penetrate the microbial cell wall and interact with its intracellular targets.

One study on N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives found that a methyl-substituted compound had a significant effect on the expression of bacterial soluble enzymatic factors in E. coli.[9] In another study, a series of novel pyrazole derivatives were synthesized, and a compound containing a 3-methyl-1H-pyrazol-4-yl moiety showed high activity against both Gram-positive and Gram-negative bacteria.[6]

Research on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has also been conducted, though the primary focus of the available literature was on their anti-inflammatory effects.[4] However, the broad bioactivity of the pyrazole scaffold suggests that these ethyl-substituted compounds could also possess antimicrobial properties worth investigating. The existing data suggests that both methyl and ethyl substitutions can lead to potent antimicrobial agents, and the optimal choice depends on the target microorganism and the overall molecular structure.

Comparative Data on Antimicrobial Activity (MIC values in µg/mL)
Compound TypeSubstitutionMicroorganismMIC (µg/mL)Reference
3-methyl-1H-pyrazol-4-yl derivativeC3-MethylE. coli0.25[6]
3-methyl-1H-pyrazol-4-yl derivativeC3-MethylS. epidermidis0.25[6]
3-methyl-1H-pyrazol-4-yl derivativeC3-MethylA. niger1[6]
Pyrazole-Thiazole HybridsComplex structureMultidrug-resistant bacteria0.25 (for some compounds)[12]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial. Below is a representative protocol for assessing anti-inflammatory activity, a common assay for this class of compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

Carrageenan_Assay Start Acclimatize Rats Grouping Divide into Groups (Control, Standard, Test Compounds) Start->Grouping Paw_Measurement_Initial Measure Initial Paw Volume (Plethysmometer) Grouping->Paw_Measurement_Initial Dosing Administer Vehicle, Standard Drug, or Test Compound Orally/IP Paw_Measurement_Initial->Dosing Carrageenan_Injection Inject Carrageenan into Sub-plantar Region of Paw Dosing->Carrageenan_Injection After 30-60 min Paw_Measurement_Post Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4 hr) Carrageenan_Injection->Paw_Measurement_Post Calculation Calculate Percentage Inhibition of Edema Paw_Measurement_Post->Calculation End Data Analysis and Comparison Calculation->End

Figure 2: Workflow for the Carrageenan-Induced Rat Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: The animals are divided into several groups: a control group receiving the vehicle, a standard group receiving a known anti-inflammatory drug (e.g., diclofenac sodium), and test groups receiving different doses of the pyrazole derivatives.

  • Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compounds, standard drug, and vehicle are administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement Post-Injection: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Conclusion and Future Directions

The comparative analysis of methyl and ethyl pyrazole derivatives reveals nuanced structure-activity relationships that are highly dependent on the biological target. For anti-inflammatory activity, a methyl substitution appears to be generally more favorable, likely due to steric factors within the binding sites of inflammatory enzymes. In the contexts of anticancer and antimicrobial activities, both methyl and ethyl substitutions can yield highly potent compounds, and the optimal choice is dictated by the specific molecular scaffold and the targeted pathway or microorganism.

This guide underscores the importance of systematic SAR studies in drug discovery. Future research should focus on direct, head-to-head comparisons of methyl and ethyl analogs within the same chemical series and across a broader range of biological assays. Such studies, combined with computational modeling and structural biology, will further illuminate the subtle yet critical role of alkyl substitutions in modulating the bioactivity of pyrazole derivatives, paving the way for the development of next-generation therapeutics.

References

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Anti-cancer molecular hybrids A–E have pyrazole, thiazole, and naphthalene moieties. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (2020). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved February 14, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2019). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2020). PubMed. Retrieved February 14, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026). PubMed. Retrieved February 14, 2026, from [Link]

Sources

Structural Validation of 1-(3-bromophenyl)-4-methyl-1H-pyrazole: A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based pharmacophores, structural ambiguity regarding N-substitution (N1 vs. N2) and C-substituent placement (C3 vs. C5) is a pervasive challenge. This guide details the structural validation of 1-(3-bromophenyl)-4-methyl-1H-pyrazole , a critical scaffold in kinase inhibitor discovery.

While NMR (


H, 

C, NOESY) provides solution-state connectivity, it frequently fails to unambiguously distinguish between regioisomers in N-aryl pyrazoles due to overlapping chemical shifts and weak Nuclear Overhauser Effects (NOE). Single Crystal X-ray Diffraction (SC-XRD) remains the absolute standard for structural certification. This guide compares these methodologies and provides a field-proven protocol for crystallizing and solving the structure of brominated pyrazoles.

The Regioisomer Challenge: Why XRD?

The synthesis of 1-aryl-4-methylpyrazoles often involves the condensation of (3-bromophenyl)hydrazine with a 3-carbon electrophile (e.g., 2-methylmalonaldehyde equivalent). This reaction theoretically yields a single product, but in practice, tautomeric equilibria in the hydrazine or asymmetric electrophiles can lead to regioisomeric mixtures (e.g., 1,3- vs 1,5-isomers).

Comparative Analysis: XRD vs. Spectroscopy[1][2][3]

The following table objectively compares the validation power of SC-XRD against standard spectroscopic techniques for this specific molecule.

FeatureSC-XRD (Gold Standard) NMR (

H /

C / NOESY)
Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shift (

), Coupling (

)
Mass-to-Charge Ratio (

)
Regioisomer ID Unambiguous. Direct visualization of bond connectivity.Ambiguous. N1/N2 distinction often relies on subtle shift differences or weak NOE signals.Ineffective. Isomers have identical mass and fragmentation patterns.
Stereochemistry Defines relative and absolute configuration (if chiral).Relative only (via coupling constants); difficult for quaternary centers.None.
Sample State Solid State (Single Crystal).[1][2][3]Solution State.Gas Phase (Ionized).
Sample Recovery Non-destructive (Crystal remains).Non-destructive.Destructive.
Critical Limitation Requires a high-quality single crystal (

mm).
Requires solubility; signals average out dynamic processes.No structural connectivity data.

Expert Insight: For 1-(3-bromophenyl)-4-methyl-1H-pyrazole, the bromine atom (


) serves as a heavy atom. In XRD, this significantly enhances scattering power, facilitating easier phase determination compared to purely light-atom organic molecules.

Workflow Visualization

The following diagram outlines the decision logic and experimental workflow for validating the structure.

G Start Crude Synthesis Product (Potential Regioisomer Mixture) Purification Chromatographic Purification (Silica Gel) Start->Purification Cryst_Att Crystallization Attempt (Slow Evaporation) Purification->Cryst_Att NMR 1H/13C NMR Analysis Purification->NMR Amorphous Amorphous Solid / Oil Amorphous->Cryst_Att Retry (Change Solvent) Cryst_Att->Amorphous Fail XRD_Path SC-XRD Data Collection (Mo-Kα Source) Cryst_Att->XRD_Path Success (Single Crystal) Ambiguity Ambiguous Regiochemistry? (N1 vs N2 undefined) NMR->Ambiguity Ambiguity->Cryst_Att Yes (Inconclusive) Result Confirmed Structure: 1-(3-bromophenyl)-4-methyl-1H-pyrazole Ambiguity->Result No (Clear NOE) Solve Structure Solution (SHELXT / OLEX2) XRD_Path->Solve Solve->Result

Figure 1: Decision matrix for structural validation. Note the feedback loop if crystallization fails, necessitating solvent screening.

Experimental Protocols

Phase 1: Crystal Growth (The Critical Bottleneck)

Obtaining a diffraction-quality crystal is the most challenging step. For brominated aryl-pyrazoles, π-π stacking and halogen bonding often facilitate crystallization, but solubility can be high, leading to rapid precipitation rather than growth.

Recommended Method: Slow Evaporation

  • Solvent System: Ethanol/Hexane (1:1) or Dichloromethane/Heptane.

  • Procedure: Dissolve 20 mg of the purified compound in a minimal amount of the polar solvent (Ethanol or DCM) in a 4 mL vial.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove dust nuclei (critical for minimizing defects).

  • Antisolvent Addition: Carefully layer the non-polar solvent (Hexane or Heptane) on top, or add it dropwise until slight turbidity persists, then add one drop of the polar solvent to clear it.

  • Growth: Cover the vial with Parafilm, poke 2-3 small holes with a needle, and store in a vibration-free, temperature-controlled environment (

    
    ) for 3-7 days.
    
Phase 2: X-Ray Diffraction Data Collection

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent). Source: Molybdenum (Mo-K


, 

Å).
  • Why Mo? Bromine absorbs Copper (Cu) radiation significantly, leading to absorption errors. Mo radiation reduces this fluorescence and provides data to higher resolution (

    
     Å or better).
    

Protocol:

  • Mounting: Select a crystal with defined faces (approx.

    
     mm). Mount on a Mitegen loop using Paratone oil.
    
  • Cooling: Collect data at

    
     using a nitrogen cryostream. This freezes thermal motion, sharpening the diffraction spots and improving the "observed" electron density.
    
  • Strategy: Collect a full sphere of data (Run time: ~2-6 hours depending on crystal size).

  • Reduction: Process frames using APEX4 or CrysAlisPro. Apply Multi-scan Absorption Correction (SADABS) – this is mandatory due to the heavy Bromine atom.

Phase 3: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) within the OLEX2 GUI.

  • Solution: Use Intrinsic Phasing (SHELXT). The heavy Br atom will likely dominate the phases, making the initial solution appear immediately.

  • Refinement:

    • Assign atom types (C, N, Br).

    • Refine anisotropically (all non-hydrogen atoms).

    • Hydrogen Placement: Place H-atoms in calculated geometric positions using a riding model (Aromatic C-H

      
      ).
      
    • Validation: Check for the R-factor (

      
      ). A publication-quality structure should have 
      
      
      
      .

Data Interpretation & Validation Criteria

When analyzing the solved structure, verify the following to confirm the identity of 1-(3-bromophenyl)-4-methyl-1H-pyrazole :

  • Regiochemistry Check:

    • Confirm the phenyl ring is attached to N1 (the nitrogen adjacent to a carbon, not the N adjacent to the other N).

    • Confirm the methyl group is attached to C4 (the carbon between the two double bonds of the pyrazole ring).

  • Bond Lengths:

    • N1-N2 bond length should be characteristic of pyrazoles (~1.35–1.37 Å).

    • C-Br bond length should be approx 1.90 Å.

  • Crystal Packing (The "Expert" Check):

    • Look for Halogen Bonding . Bromine often acts as a Lewis acid (sigma-hole) interacting with the lone pair of N2 on a neighboring molecule. This interaction (

      
      ) stabilizes the lattice and is a hallmark of high-quality crystals in this class.
      
Summary of Key Parameters (Example Data)
ParameterAcceptable RangeInterpretation
Space Group

,

, etc.
Common for achiral organics.
R-Factor (

)

(

)
High confidence in atom positions.
Goodness of Fit (GooF)

Correct weighting scheme used.
Flack Parameter N/ANot applicable (Molecule is achiral).

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Organic Crystal Structures. [Link]

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Infantes, L., & Motherwell, W. D. S. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." MDPI Crystals, 13(7), 1101. [Link][4]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

Sources

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Retrosynthesis Analysis

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